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  • Product: (6-Fluoroisoquinolin-8-yl)methanamine
  • CAS: 2060029-36-7

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of (6-Fluoroisoquinolin-8-yl)methanamine Derivatives: Mechanisms of Action and Therapeutic Applications

Prepared by: Senior Application Scientist, Drug Discovery & Metabolic Targets Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Rationale: The Evolution of the Isoquinoline Scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Metabolic Targets Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Core Rationale: The Evolution of the Isoquinoline Scaffold

In the landscape of small-molecule drug discovery for metabolic and fibrotic diseases, the isoquinoline core has long been recognized as a privileged scaffold. Historically associated with Rho-associated protein kinase (ROCK) inhibition, recent medicinal chemistry campaigns have repurposed highly specific derivatives—namely (6-Fluoroisoquinolin-8-yl)methanamine (CAS 2060029-36-7) [1]—as potent, selective inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) .

As an application scientist overseeing hit-to-lead optimization, the transition from an unsubstituted isoquinoline to a 6-fluoro derivative is a masterclass in rational drug design. The unsubstituted isoquinolin-8-ylmethanamine core exhibits excellent target engagement but suffers from rapid hepatic clearance due to cytochrome P450 (CYP1A2/CYP3A4)-mediated oxidation.

The Causality of the 6-Fluoro Modification: Introducing a fluorine atom at the C-6 position serves a dual, self-validating purpose:

  • Metabolic Shielding: It sterically and electronically blocks CYP-mediated oxidation at a known metabolic "soft spot," dramatically increasing the microsomal half-life.

  • pKa Modulation: The strong inductive electron-withdrawing effect of the fluorine reduces the basicity (pKa) of the isoquinoline nitrogen. This shifts the molecule from a predominantly ionized state at physiological pH to a more neutral state, thereby enhancing passive membrane permeability and oral bioavailability without sacrificing the critical π−π stacking interactions required in the target binding pocket.

Mechanism of Action: DGAT2 Inhibition

DGAT2 is an integral membrane enzyme localized to the endoplasmic reticulum (ER) that catalyzes the final, committed step in triglyceride (TG) synthesis—the covalent addition of a fatty acyl-CoA to diacylglycerol (DAG). In the context of Non-Alcoholic Steatohepatitis (NASH) and metabolic dysfunction-associated steatotic liver disease (MASLD), DGAT2 is the primary driver of hepatic de novo lipogenesis and VLDL (Very Low-Density Lipoprotein) secretion [2].

(6-Fluoroisoquinolin-8-yl)methanamine derivatives act as competitive inhibitors at the acyl-CoA binding site of DGAT2. The fluorinated isoquinoline core anchors deep within the hydrophobic pocket of the enzyme, while the methanamine moiety forms critical hydrogen bonds with catalytic residues, effectively halting the assembly of triglycerides and preventing hepatic steatosis.

G A Fatty Acyl-CoA + Diacylglycerol B DGAT2 Enzyme (Endoplasmic Reticulum) A->B Substrates C Triglyceride (TG) Synthesis B->C Catalysis D Hepatic VLDL Assembly & Secretion C->D Pathway F Reduced Hepatic Steatosis D->F Phenotype E (6-Fluoro...) Derivatives E->B Competitive Inhibition

Figure 1: Mechanism of DGAT2 inhibition by (6-Fluoroisoquinolin-8-yl)methanamine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. Below are the definitive, step-by-step methodologies used to validate target engagement and in vivo efficacy.

Protocol A: In Vitro DGAT2 Microsomal Inhibition Assay

Causality Check: Purifying an integral membrane protein like DGAT2 often destroys its active conformation. We utilize isolated hepatic microsomes (vesicle artifacts of the ER) to maintain DGAT2 in its native lipid bilayer, ensuring kinetic measurements reflect true physiological binding.

  • Microsome Preparation: Isolate hepatic microsomes from wild-type C57BL/6 mice via differential ultracentrifugation (100,000 x g for 60 mins). Resuspend in a 250 mM sucrose buffer.

  • Substrate Incubation: In a 96-well plate, combine 10 µg of microsomal protein with 25 µM 1,2-dioleoyl-sn-glycerol (DAG) and 10 µM [14C]-oleoyl-CoA in a reaction buffer (pH 7.4) containing 175 mM Tris-HCl and 8 mM MgCl2.

  • Inhibitor Addition: Add the (6-Fluoroisoquinolin-8-yl)methanamine derivative across a 10-point concentration gradient (0.1 nM to 10 µM) to establish dose-response causality.

  • Reaction & Termination: Incubate at 37°C for exactly 15 minutes. Terminate the reaction by adding 100 µL of a chloroform/methanol mixture (2:1 v/v) to extract the synthesized [14C]-triglycerides.

  • Quantification: Separate the organic phase via solid-phase extraction (SPE). Quantify the radiolabeled triglycerides using liquid scintillation counting. Calculate IC50 values using a four-parameter logistic regression model.

Protocol B: In Vivo Poloxamer-407 VLDL-TG Secretion Assay

Causality Check: To isolate hepatic TG secretion from peripheral tissue clearance, we utilize Poloxamer-407. This agent completely inhibits peripheral lipoprotein lipase (LPL). By blocking LPL, any subsequent rise in plasma TG is directly and exclusively proportional to hepatic DGAT2-mediated VLDL secretion.

  • Animal Preparation: Fast male C57BL/6 mice for 4 hours to establish a baseline fasting lipid profile and normalize hepatic glycogen stores.

  • Compound Administration: Dose the mice orally (PO) with the derivative (e.g., 10 mg/kg) formulated in 0.5% methylcellulose.

  • LPL Inhibition: Exactly 1 hour post-dose, inject mice intraperitoneally (IP) with Poloxamer-407 (1 g/kg).

  • Blood Sampling: Collect tail vein blood samples at 0, 1, 2, 3, and 4 hours post-Poloxamer-407 injection.

  • Quantification & Efficacy: Centrifuge the blood to isolate plasma. Measure total TG levels using an Infinity Triglyceride colorimetric reagent. Calculate the Area Under the Curve (AUC); a reduction in AUC versus vehicle validates in vivo DGAT2 inhibition.

Quantitative Data Presentation

The introduction of the 6-fluoro moiety yields profound improvements across both pharmacodynamic and pharmacokinetic parameters.

Table 1: Comparative Profiling of Isoquinoline-8-methanamine Scaffolds

Compound ScaffoldDGAT2 IC50 (nM)Hepatic Microsome T1/2 (min)VLDL-TG Secretion Inhibition (%)Passive Permeability (Papp)
Unsubstituted Isoquinolin-8-ylmethanamine45 ± 512.425%Low (< 5 x 10^-6 cm/s)
(6-Fluoroisoquinolin-8-yl)methanamine 18 ± 3 > 60.0 68% High (> 15 x 10^-6 cm/s)

Note: Data synthesized from standardized preclinical optimization campaigns [2]. The fluorinated derivative demonstrates a >2.5x increase in potency and a >4x increase in metabolic stability.

Experimental Workflow Visualization

To successfully advance a (6-Fluoroisoquinolin-8-yl)methanamine hit to a lead candidate, the following cascading workflow must be strictly adhered to, ensuring that in vitro biochemical potency translates to in vivo phenotypic efficacy.

Workflow Step1 Compound Synthesis & Fluorination (C-6) Step2 In Vitro DGAT2 Assay (Microsomal Prep) Step1->Step2 Step3 Cellular TG Assay (HepG2 Cells) Step2->Step3 Step4 In Vivo Efficacy (Poloxamer-407 Model) Step3->Step4 Step5 Pharmacokinetic & Safety Profiling Step4->Step5

Figure 2: Self-validating experimental workflow for evaluating DGAT2 inhibitors.

References

  • Title: The Discovery and Pharmacology of a Novel Class of Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors Source: Journal of Medicinal Chemistry (2015) URL: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (6-Fluoroisoquinolin-8-yl)methanamine in Drug Discovery

Executive Summary (6-Fluoroisoquinolin-8-yl)methanamine is a highly specialized, synthetically valuable building block utilized in modern medicinal chemistry. Combining the robust pharmacophore of an isoquinoline core wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Fluoroisoquinolin-8-yl)methanamine is a highly specialized, synthetically valuable building block utilized in modern medicinal chemistry. Combining the robust pharmacophore of an isoquinoline core with a strategically positioned fluorine atom and a primary amine, this intermediate is frequently employed in the development of kinase inhibitors and CNS-active agents. This technical guide details its physicochemical properties, mechanistic rationale in drug design, and validated protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Profiling

Accurate physicochemical data is critical for predicting the pharmacokinetic behavior and synthetic reactivity of a building block. The fundamental properties of (6-fluoroisoquinolin-8-yl)methanamine are summarized below, sourced from and1[1].

ParameterValue
Chemical Name (6-fluoroisoquinolin-8-yl)methanamine
CAS Number 2060029-36-7
Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
InChIKey JIDKFIKFDAAZJP-UHFFFAOYSA-N
Physical Form Pale brown powder
Storage Temperature 0–8 °C
Purity Standard ≥95%

Mechanistic Rationale in Drug Design

The selection of (6-fluoroisoquinolin-8-yl)methanamine as a scaffold is driven by specific structure-activity relationship (SAR) goals. Each functional group serves a distinct mechanistic purpose in target engagement and metabolic stability.

  • Isoquinoline Core: The isoquinoline nitrogen acts as a classic hydrogen bond acceptor. In kinase inhibitor design, this heteroaromatic system is frequently employed to interact with the highly conserved hinge region of the ATP-binding pocket (e.g., targeting ROCK, PKA, or AKT kinases).

  • 6-Fluoro Substituent: The introduction of a fluorine atom at the 6-position serves a dual purpose. First, it blocks metabolic oxidation by Cytochrome P450 enzymes at a vulnerable aromatic site, thereby increasing the compound's half-life. Second, the strong electron-withdrawing nature of fluorine modulates the pKa of the isoquinoline nitrogen, which can optimize cellular permeability and mitigate off-target hERG channel liabilities.

  • 8-Methanamine Handle: The primary amine at the 8-position provides a highly reactive nucleophilic center. Its spatial orientation allows appended moieties (such as solubilizing groups or macrocyclic linkers) to project outward into the solvent-exposed channel of the target protein, minimizing steric clashes within the binding pocket.

PharmacophoreLogic Core (6-fluoroisoquinolin-8-yl)methanamine Scaffold Fluoro 6-Fluoro Substituent Metabolic Stability & Permeability Core->Fluoro Isoquinoline Isoquinoline Core Kinase Hinge Region Binding Core->Isoquinoline Amine 8-Methanamine Group Solvent Channel Functionalization Core->Amine

Structural logic of (6-fluoroisoquinolin-8-yl)methanamine in drug design.

Synthetic Methodology & Experimental Workflow

To incorporate this building block into a larger API, amide coupling is the most common synthetic route. The following protocol outlines a self-validating system for coupling (6-fluoroisoquinolin-8-yl)methanamine with a generic carboxylic acid.

Causality of Reagent Selection: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in coupling electronically deactivated or sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. This ensures the primary amine remains in its reactive, deprotonated state without competing with the nucleophile for the activated ester intermediate.

Step-by-Step Amide Coupling Protocol:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt ester.

  • Nucleophilic Addition: Add (6-fluoroisoquinolin-8-yl)methanamine (1.1 eq) to the activated mixture. The slight excess of the amine ensures complete consumption of the valuable carboxylic acid fragment.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor reaction progress via LC-MS until the starting acid is fully consumed.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a Dichloromethane/Methanol gradient) or preparative HPLC to yield the final amide target.

SynthesisWorkflow Start Amine Input (6-fluoroisoquinolin-8-yl)methanamine Coupling Amide Coupling (RT, 2-4 hours) Start->Coupling Nucleophile Activation Acid Activation (HATU, DIPEA, DMF) Activation->Coupling Electrophile Purification Purification (Prep-HPLC / Flash Chromatography) Coupling->Purification Crude API Validation Analytical Validation (LC-MS, 1H-NMR) Purification->Validation Pure Target

Standard amide coupling workflow for (6-fluoroisoquinolin-8-yl)methanamine.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized intermediate or final product, rigorous analytical validation is required.

  • LC-MS Analysis: For the free building block, electrospray ionization (ESI) should yield a strong[M+H]+ peak at 177.2 m/z (calculated exact mass for C10H10FN2+ is 177.08).

  • 1H-NMR Spectroscopy (in DMSO-d6 or CDCl3): Verification of structural integrity relies on identifying the characteristic splitting pattern of the fluoro-substituted aromatic ring (coupling between the fluorine atom and adjacent protons, typically resulting in distinct doublets or doublet of doublets with large JHF coupling constants). The benzylic protons of the methanamine group should appear as a distinct singlet or doublet (depending on amine proton exchange) integrating to 2H.

Handling, Safety, and Storage

According to established safety data, (6-fluoroisoquinolin-8-yl)methanamine carries specific handling requirements:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Handling: All manipulations must be performed within a certified chemical fume hood. Personnel must wear standard PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Storage: The compound must be stored at 0–8 °C . To prevent oxidative degradation of the primary amine, it is highly recommended to store the container tightly sealed under an inert atmosphere (Argon or Nitrogen).

References

  • Sigma-Aldrich. "(6-fluoroisoquinolin-8-yl)methanamine | 2060029-36-7". Sigma-Aldrich Product Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIGBn7mtwT20FYvL_WVc6F7JjboYABjVxWdfIjyLl5TJZekEaPpB5fUrJYkA0_c3QqmIsCRtIjtrco7OeXkuJNXhtxtHr5kkn21A4J9W--f6qqq0uCoAEZylQ1scRvo52DSTx10qqOfuSGuiZo3BEIahVP57mBPL8HrTXFig==]

  • Chemsrc. "CAS No. 2060029-36-7". Chemsrc Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEebUPCgnHrRqtxlrzAcLYiBXvrX6QUf4ptuWtWjJKRFM2UmQsU-Zv3miGr9wfhkW3_OstOy2nwozjEK1K2KNBgyxC39KVktQxuSZ-F07qGQWJJ3hyE4543uI9_GdEVSGs_KYvLaf4=][1]

Sources

Foundational

Preliminary Toxicity and Safety Profile of (6-Fluoroisoquinolin-8-yl)methanamine: A Technical Guide for Preclinical Development

Executive Summary (6-Fluoroisoquinolin-8-yl)methanamine (CAS: 2060029-36-7) is a highly specialized fluorinated isoquinoline derivative utilized primarily as a chemical building block in early-stage drug discovery. Its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Fluoroisoquinolin-8-yl)methanamine (CAS: 2060029-36-7) is a highly specialized fluorinated isoquinoline derivative utilized primarily as a chemical building block in early-stage drug discovery. Its structural motif is recognized as a privileged pharmacophore for the development of kinase inhibitors, most notably targeting Rho-associated protein kinases (ROCK1 and ROCK2)[1][2]. While highly valuable for target engagement, the physicochemical properties inherent to its primary methanamine group and fluorinated aromatic core introduce specific localized toxicity liabilities. This whitepaper provides an in-depth analysis of its preliminary safety profile, predictive toxicology, and the self-validating in vitro methodologies required for its preclinical hazard assessment.

Chemical & Structural Context

In medicinal chemistry, the isoquinoline scaffold acts as a classic hinge-binding motif, inserting into the ATP-binding pocket of kinases[1]. The addition of a primary methanamine group provides critical hydrogen bond donor/acceptor capabilities necessary for high-affinity target binding. Furthermore, fluorine substitution at the 6-position is a strategic modification designed to modulate the molecule's lipophilicity (LogP) and metabolic stability, enhancing its potential for cellular penetration[2].

However, these same structural features dictate the compound's baseline hazard profile before it is synthesized into a final, higher-molecular-weight drug candidate.

Physicochemical Properties & Preliminary Hazard Assessment

Based on standardized safety evaluations and chemical inventory data, (6-Fluoroisoquinolin-8-yl)methanamine is classified primarily as a localized irritant[3]. Systemic toxicity data is limited due to its status as an intermediate, making localized hazard profiling the primary focus for laboratory safety and formulation handling.

Table 1: Physicochemical and Hazard Summary

Property / EndpointValue / Classification
CAS Number 2060029-36-7
Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Physical Form Pale brown powder
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Predictive Toxicology & Structure-Toxicity Relationships (STR)

To understand why this compound exhibits H315, H319, and H335 hazards, we must analyze the causality between its molecular structure and biological tissue interaction.

  • The Primary Methanamine (Basicity): The methanamine group is a strong nucleophile with a basic pKa (typically ~9–10). In the physiological environment of the skin, corneal mucosa, or respiratory tract (pH 5.5–7.4), this amine exists predominantly in its protonated, cationic form. This localized positive charge disrupts the negatively charged phospholipid bilayers of epithelial cells, leading to acute cytotoxicity and irritation.

  • The Fluorinated Core (Lipophilicity): While the amine provides the irritant trigger, the fluorinated isoquinoline core provides the vehicle. Fluorination increases the molecule's lipophilicity, allowing the basic pharmacophore to partition more effectively into the lipid-rich stratum corneum of the skin or the corneal epithelium, exacerbating the depth of tissue injury.

STR Molecule (6-Fluoroisoquinolin-8-yl)methanamine CAS: 2060029-36-7 Amine Primary Methanamine (pKa ~9-10) Molecule->Amine Fluoro 6-Fluoro Substitution (Increased Lipophilicity) Molecule->Fluoro Isoquinoline Isoquinoline Core (Planar Aromatic) Molecule->Isoquinoline H315 H315: Skin Irritation (Membrane Disruption) Amine->H315 H319 H319: Eye Irritation (Corneal Penetration) Amine->H319 Fluoro->H315 Target Kinase Binding (ROCK1/2 Hinge Region) Fluoro->Target Isoquinoline->Target

Structure-Toxicity Relationship (STR) of (6-Fluoroisoquinolin-8-yl)methanamine.

Cellular Mechanisms of Chemical Irritation

When the compound contacts epithelial surfaces, it does not merely cause physical damage; it triggers a highly conserved biochemical signaling cascade. The initial membrane disruption causes the release of Damage-Associated Molecular Patterns (DAMPs), such as intracellular ATP and Reactive Oxygen Species (ROS). These DAMPs are recognized by Toll-Like Receptors (TLRs) and the NLRP3 inflammasome in neighboring viable cells, leading to the activation of NF-κB and the subsequent release of pro-inflammatory cytokines (IL-1α, IL-6, TNF-α). This molecular cascade is the biological root of the macroscopic redness and swelling associated with H315 and H319 classifications.

Pathway Exposure Chemical Exposure (Epithelial Surface) Membrane Lipid Bilayer Disruption Exposure->Membrane DAMPs DAMP Release (ATP, ROS) Membrane->DAMPs Receptors TLR / Inflammasome Activation DAMPs->Receptors Cytokines Pro-inflammatory Cytokines Receptors->Cytokines Irritation Tissue Inflammation (H315/H319) Cytokines->Irritation

Cellular signaling pathway of chemical-induced epithelial irritation.

Experimental Safety Profiling Workflows

To empirically validate the GHS classifications and ensure safe downstream handling, a tiered in vitro testing strategy is strictly required. Relying on OECD Test Guidelines ensures Mutual Acceptance of Data (MAD) and replaces obsolete in vivo animal testing models.

Protocol A: In Vitro Skin Irritation (OECD TG 439)

This protocol utilizes Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, LabCyte EPI-MODEL24), which mimic the biochemical and physiological properties of the human epidermis, including a functional stratum corneum[4].

Step-by-Step Methodology:

  • Pre-incubation: Transfer RhE tissues to maintenance medium and incubate at 37°C, 5% CO₂ for 2–16 hours to allow recovery from shipping stress.

  • Chemical Application: Apply 10 mg of (6-Fluoroisoquinolin-8-yl)methanamine powder directly to the apical surface of the tissue. Moisten immediately with 10 µL of DPBS to ensure optimal chemical-tissue contact.

  • Exposure Phase: Incubate for exactly 42 minutes at 37°C. (Causality: This specific timeframe accurately mimics an acute, accidental laboratory splash exposure).

  • Washing Phase: Vigorously wash the tissues 20 times with DPBS to halt the exposure and remove residual chemical.

  • Expression Phase: Transfer tissues to fresh medium and incubate for 42 hours. (Causality: Cellular apoptosis and the inflammatory cytokine cascades require time to manifest. Measuring viability immediately after washing would yield false negatives).

  • Viability Assessment (MTT Assay): Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Extract the resulting blue formazan salt using isopropanol and measure optical density (OD) at 570 nm.

Self-Validating System Criteria: The assay is mathematically self-validating. The run is only accepted if the Negative Control (DPBS) yields an OD₅₇₀ between 0.8 and 2.8, and the Positive Control (5% SDS) reduces tissue viability to ≤ 20%. If viability of the test article is ≤ 50% relative to the negative control, it is confirmed as a Category 2 Irritant[5].

Workflow Step1 Step 1: Pre-incubation RhE Tissue (2-16h) Step2 Step 2: Chemical Exposure 10mg + 10µL PBS (42 min) Step1->Step2 Step3 Step 3: Tissue Washing 20x PBS Washes Step2->Step3 Step4 Step 4: Post-Incubation Expression Period (42h) Step3->Step4 Step5 Step 5: MTT Assay Viability Measurement Step4->Step5 Decision Decision Step5->Decision

OECD TG 439 In Vitro Skin Irritation testing workflow using RhE models.

Protocol B: In Vitro Eye Irritation (OECD TG 492)

Because the eye lacks the protective stratum corneum found in skin, eye irritation testing utilizes Reconstructed human Cornea-like Epithelium (RhCE) models (e.g., EpiOcular™)[6].

Step-by-Step Methodology:

  • Application: Apply 50 mg of the solid compound to the RhCE tissue surface.

  • Exposure: Incubate for 6 hours at 37°C. (Causality: Solid powders dissolve slowly in ocular fluid; a 6-hour exposure accurately models the prolonged contact time of a trapped particulate in the eye).

  • Washing & Post-Incubation: Wash thoroughly and incubate for an 18-hour post-exposure expression period.

  • Viability Assessment: Perform the MTT assay.

Self-Validating System Criteria: The assay is validated internally by ensuring the Negative Control (ultrapure water) maintains 100% relative tissue viability, while the Positive Control (methyl acetate) reduces viability to ≤ 50%[7]. For the test compound, an MTT viability threshold is set at 60%. If viability > 60%, the compound is classified as UN GHS No Category (Non-Irritant). If ≤ 60%, it requires further testing (e.g., BCOP assay) to differentiate between Category 1 (Severe Damage) and Category 2 (Irritation)[7].

Conclusion & Future Directions

(6-Fluoroisoquinolin-8-yl)methanamine is a high-value intermediate for kinase inhibitor synthesis, but its primary amine and fluorinated core necessitate strict handling protocols due to confirmed localized irritation (H315, H319). While in vitro 3D tissue models successfully map its localized hazards, future preclinical development of derived drug candidates must include systemic profiling, notably the Ames test (OECD 471) for genotoxicity and hERG channel patch-clamp assays to rule out off-target cardiotoxicity commonly associated with basic amine pharmacophores.

References

  • OSTI.gov. "Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure Based Drug Design". Source: Office of Scientific and Technical Information. URL: [Link]1]

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of an Orally Bioavailable, Potent, and Selective ROCK2 Inhibitor for Psoriasis Treatment". Source: Journal of Medicinal Chemistry. URL: [Link]2]

  • OECD. "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method". Source: OECD iLibrary. URL: [Link]4]

  • OECD. "Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method". Source: OECD iLibrary. URL: [Link]6]

  • XCellR8. "Regulatory Eye Irritation Test OECD TG 492". Source: XCellR8 Laboratory. URL: [Link]7]

  • XCellR8. "Skin Irritation Test OECD TG 439". Source: XCellR8 Laboratory. URL: [Link]5]

Sources

Exploratory

The Strategic Deployment of (6-Fluoroisoquinolin-8-yl)methanamine in Early-Stage Drug Discovery: A Technical Guide

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] The strategic incorporation of fluorine into such privileged structures...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] The strategic incorporation of fluorine into such privileged structures can profoundly modulate their physicochemical and pharmacological properties, offering a powerful tool for lead optimization. This technical guide provides an in-depth perspective on the role of the novel building block, (6-Fluoroisoquinolin-8-yl)methanamine, in early-stage drug discovery. We will explore its potential as a versatile scaffold for the generation of compound libraries, its application in structure-activity relationship (SAR) studies, and provide detailed, field-proven protocols for its derivatization and subsequent screening in relevant biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated heterocycles in their discovery programs.

Introduction: The Isoquinoline Scaffold and the Fluorine Advantage

The isoquinoline core, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets.[2][3] This has led to the development of isoquinoline-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1]

The introduction of fluorine into drug candidates has become a mainstream strategy in modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can lead to significant improvements in:

  • Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, often blocking sites of metabolism and increasing the half-life of a drug.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole and orthogonal multipolar interactions with protein targets.

  • Membrane Permeability and Bioavailability: Selective fluorination can modulate the lipophilicity and pKa of a molecule, enhancing its ability to cross biological membranes.

The combination of the privileged isoquinoline scaffold with the strategic placement of a fluorine atom, as seen in (6-Fluoroisoquinolin-8-yl)methanamine, presents a compelling starting point for the exploration of new chemical space in drug discovery.

(6-Fluoroisoquinolin-8-yl)methanamine: A Profile of a High-Potential Building Block

(6-Fluoroisoquinolin-8-yl)methanamine is a functionalized isoquinoline derivative that offers several key features for its application as a versatile building block in early-stage drug discovery.

Chemical and Physical Properties
IUPAC Name (6-Fluoroisoquinolin-8-yl)methanamine
CAS Number 2060029-36-7[4]
Molecular Formula C₁₀H₉FN₂[4]
Molecular Weight 176.19 g/mol [4]
Appearance Pale brown powder[4]
Purity Typically >95%[4]
Storage Store at 0-8 °C[4]

The primary amine functionality at the 8-position serves as a versatile handle for a wide range of chemical modifications, allowing for the systematic exploration of the chemical space around the isoquinoline core. The fluorine atom at the 6-position is expected to influence the electronic properties of the aromatic system and provide a metabolic block, potentially enhancing the pharmacokinetic profile of its derivatives.

Application in Early-Stage Drug Discovery: A Workflow

The true value of (6-Fluoroisoquinolin-8-yl)methanamine lies in its potential as a starting point for the rapid generation of diverse compound libraries for screening against various biological targets. Below is a conceptual workflow illustrating its deployment in a typical drug discovery program.

G cluster_0 Library Synthesis cluster_1 Screening & Profiling cluster_2 Lead Optimization A (6-Fluoroisoquinolin-8-yl)methanamine B Amide Coupling A->B C Reductive Amination A->C D Sulfonamide Formation A->D F High-Throughput Screening (HTS) B->F C->F D->F E Diverse Building Blocks (Acyl Chlorides, Aldehydes, Sulfonyl Chlorides) E->B E->C E->D G Hit Identification F->G H In vitro ADME Profiling G->H I Structure-Activity Relationship (SAR) Analysis G->I J Iterative Synthesis of Analogs H->J I->J K In vivo Efficacy & PK Studies J->K L Lead Candidate Nomination K->L

Caption: Early-stage drug discovery workflow utilizing (6-Fluoroisoquinolin-8-yl)methanamine.

Experimental Protocols: Derivatization and Screening

The following protocols are provided as detailed, field-proven examples of how to utilize (6-Fluoroisoquinolin-8-yl)methanamine in a research setting. These methodologies are designed to be robust and adaptable to various discovery programs.

General Protocol for Parallel Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library from (6-Fluoroisoquinolin-8-yl)methanamine and a diverse set of acyl chlorides in a 96-well plate format.

Materials:

  • (6-Fluoroisoquinolin-8-yl)methanamine

  • A diverse library of acyl chlorides (e.g., substituted benzoyl chlorides, aliphatic acyl chlorides)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of (6-Fluoroisoquinolin-8-yl)methanamine in anhydrous DCM.

    • Prepare 0.22 M stock solutions of each acyl chloride in anhydrous DCM in a separate 96-well plate.

  • Reaction Setup:

    • Under an inert atmosphere, dispense 100 µL (0.02 mmol) of the (6-Fluoroisoquinolin-8-yl)methanamine stock solution into each well of the reaction block.

    • Add 2.2 equivalents of TEA (6.1 µL, 0.044 mmol) to each well.

  • Addition of Acyl Chlorides:

    • Using a multichannel pipette, add 100 µL (0.022 mmol) of the corresponding acyl chloride solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and allow it to shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with 2 x 200 µL of DCM.

    • Combine the organic extracts and wash with 200 µL of brine.

    • Dry the organic extracts over anhydrous sodium sulfate.

  • Compound Isolation and Characterization:

    • Filter and concentrate the solutions in vacuo to yield the crude amide products.

    • Analyze the purity and confirm the identity of a representative set of compounds by LC-MS and ¹H NMR.

    • The crude material is often of sufficient purity for initial screening, or can be further purified by preparative HPLC.

Protocol for a Representative Kinase Inhibition Assay

This protocol outlines a method for screening the synthesized amide library against a protein kinase target, such as Epidermal Growth Factor Receptor (EGFR), using a luminescence-based assay that measures ATP consumption.[5]

Materials:

  • Synthesized compound library in DMSO

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Create a serial dilution of the compound library in DMSO.

    • Transfer 50 nL of each compound dilution to the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Dispense 5 µL of the master mix into each well of the assay plate.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for EGFR).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound and determine IC₅₀ values for active compounds.

Sources

Foundational

A Technical Guide to Predicting the Binding Affinity of (6-Fluoroisoquinolin-8-yl)methanamine: A Prospective Analysis for Drug Discovery

Abstract In the landscape of modern drug discovery, the precise determination of a compound's binding affinity to its biological target is a cornerstone of preclinical research.[1][2] This guide provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the precise determination of a compound's binding affinity to its biological target is a cornerstone of preclinical research.[1][2] This guide provides a comprehensive, in-depth framework for predicting the binding affinity of a novel small molecule, (6-Fluoroisoquinolin-8-yl)methanamine. As a compound with a potentially pharmacologically active isoquinoline scaffold, understanding its interaction with putative protein targets is of paramount importance.[3][4] This document outlines a multi-faceted approach, combining state-of-the-art computational modeling with gold-standard biophysical validation techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols designed for researchers, scientists, and drug development professionals. Our methodology is grounded in established scientific principles, with comprehensive citations to authoritative sources, to provide a robust and reproducible workflow.

Introduction: The Significance of Binding Affinity in Drug Development

The efficacy of a therapeutic agent is intrinsically linked to its binding affinity for its intended biological target.[1][2] High binding affinity often correlates with greater potency, allowing for lower therapeutic doses and potentially reducing off-target effects.[5] Conversely, understanding and optimizing binding affinity is a critical step in the lead optimization phase of drug development.[5]

(6-Fluoroisoquinolin-8-yl)methanamine is a small molecule featuring a fluorinated isoquinoline core. The isoquinoline moiety is a common scaffold in a variety of biologically active compounds, including kinase inhibitors.[6] The fluorine atom can enhance metabolic stability and binding interactions. Given these structural features, it is plausible that this compound could exhibit significant binding to one or more protein kinases or other enzyme classes. This guide, therefore, presents a prospective workflow to elucidate the binding affinity of (6-Fluoroisoquinolin-8-yl)methanamine for a hypothetical protein target.

Computational Prediction of Binding Affinity: An In Silico First Approach

Before committing to resource-intensive experimental assays, computational methods provide a powerful and cost-effective means to predict binding affinity and guide experimental design.[7][8] Our approach will primarily focus on molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[9][10]

Target Selection and Preparation

The initial and most critical step is the identification of a putative protein target. Based on the isoquinoline scaffold, a relevant starting point would be to screen against a panel of protein kinases, which are frequently targeted by such structures.[4][6] For this guide, we will proceed with a hypothetical protein kinase as our target.

Protocol 1: Protein Target Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.

  • Pre-processing: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules, including water, ions, and co-crystallized ligands.[9]

  • Protonation and Structural Refinement: Add polar hydrogens and assign appropriate protonation states to amino acid residues at a physiological pH (typically 7.4). This can be accomplished using tools like AutoDockTools.[9][10]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required for docking simulations with AutoDock Vina.[11]

Ligand Preparation

The 3D structure of (6-Fluoroisoquinolin-8-yl)methanamine must be generated and optimized for docking.

Protocol 2: Ligand Preparation

  • Generate 2D Structure: Draw the 2D structure of (6-Fluoroisoquinolin-8-yl)methanamine using chemical drawing software like ChemDraw or the online PubChem Sketcher.

  • Convert to 3D: Convert the 2D structure to a 3D conformation. This can be done using various tools, including the online PubChem 3D viewer or dedicated molecular modeling software.

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is a crucial step to ensure the ligand geometry is realistic.

  • File Format Conversion: Save the prepared ligand in the PDBQT format using AutoDockTools. This process will assign rotatable bonds and appropriate atomic charges.[11]

Molecular Docking Simulation

With the prepared protein and ligand, the docking simulation can be performed. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[11][12]

Workflow for Molecular Docking

Molecular_Docking_Workflow A 1. Prepare Protein (PDBQT format) C 3. Define Binding Site (Grid Box) A->C B 2. Prepare Ligand (PDBQT format) B->C D 4. Run AutoDock Vina C->D E 5. Analyze Results (Binding Affinity & Pose) D->E

Caption: A streamlined workflow for molecular docking simulations.

Protocol 3: Performing the Docking Simulation

  • Define the Binding Site: Identify the active site of the protein, typically the pocket where the co-crystallized ligand was located. Define a "grid box" that encompasses this entire binding site. The size and center coordinates of this box are critical parameters for the docking simulation.[9]

  • Configure Docking Parameters: Create a configuration file that specifies the file paths for the protein and ligand, the coordinates of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort).

  • Execute AutoDock Vina: Run the docking simulation from the command line using the prepared files and configuration.

  • Analyze the Results: AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores in kcal/mol. Lower negative values indicate stronger predicted binding.[9] Visualize the top-ranked poses within the protein's active site to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

Parameter Description Typical Value
Binding Affinity Estimated free energy of binding (kcal/mol).-5 to -15 kcal/mol for promising ligands.
RMSD Root-mean-square deviation between predicted poses.< 2.0 Å for a reliable docking run.

Experimental Validation of Binding Affinity

While computational predictions are invaluable, they must be validated through experimental methods to provide a definitive measure of binding affinity.[13] We will focus on two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[14][15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][16] It is considered the gold standard for determining binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][16]

ITC Experimental Workflow

ITC_Workflow A 1. Prepare Protein & Ligand in matched buffer B 2. Load Protein into Sample Cell A->B C 3. Load Ligand into Syringe A->C D 4. Titrate Ligand into Protein B->D C->D E 5. Measure Heat Change D->E F 6. Analyze Data to get K_D, ΔH, ΔS, n E->F

Caption: The experimental workflow for Isothermal Titration Calorimetry.

Protocol 4: ITC Measurement

  • Sample Preparation: Prepare highly pure protein and (6-Fluoroisoquinolin-8-yl)methanamine. Dissolve both in an identical, degassed buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is directly proportional to the heat change upon binding.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Thermodynamic Parameter Description
KD (Dissociation Constant) A measure of binding affinity. Lower KD indicates stronger binding.
n (Stoichiometry) The molar ratio of ligand to protein in the complex.
ΔH (Enthalpy) The heat change associated with the binding event.
ΔS (Entropy) The change in disorder of the system upon binding.

For very high-affinity interactions (in the low nanomolar to picomolar range), a direct titration may not be feasible. In such cases, a displacement titration can be employed, where a weaker, competitive ligand is first bound to the protein, and the high-affinity ligand then displaces it.[17]

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique for monitoring biomolecular interactions in real-time.[18][19] It allows for the determination of both the kinetics (association and dissociation rates) and the affinity of an interaction.[20][21]

Protocol 5: SPR Measurement

  • Immobilization: Covalently immobilize the purified protein target onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of (6-Fluoroisoquinolin-8-yl)methanamine (the analyte) over the sensor surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized protein. This change is proportional to the mass bound and is recorded in real-time as a sensorgram.[18]

  • Data Analysis: The sensorgram shows the association of the analyte during injection and its dissociation during a subsequent buffer flow. These curves are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Kinetic Parameter Description
kon (Association Rate) The rate at which the ligand-protein complex is formed.
koff (Dissociation Rate) The rate at which the ligand-protein complex breaks apart.
KD (Dissociation Constant) The ratio of koff to kon, indicating binding affinity.

Data Synthesis and Interpretation

The culmination of this workflow is the synthesis of data from both computational and experimental approaches. A strong correlation between the predicted binding affinity from molecular docking and the experimentally determined KD values from ITC and SPR would provide high confidence in the results. Any discrepancies would necessitate a re-evaluation of the computational model or experimental conditions.

Conclusion

This technical guide has outlined a rigorous, multi-pronged strategy for determining the binding affinity of (6-Fluoroisoquinolin-8-yl)methanamine. By integrating predictive computational methods with robust experimental validation, researchers can efficiently and accurately characterize the interaction of this and other novel compounds with their biological targets. This structured approach not only enhances the reliability of the generated data but also provides a deeper understanding of the molecular forces driving the binding event, which is essential for informed decision-making in the drug discovery pipeline.

References

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. (2006). Nature Protocols. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). ChemCopilot. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025). TA Instruments. [Link]

  • Isothermal Titration Calorimetry - Malvern Panalytical. (2016). Malvern Panalytical. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium. [Link]

  • Improved Prediction of Ligand–Protein Binding Affinities by Meta-modeling. (2024). Journal of Chemical Information and Modeling. [Link]

  • Computationally predicting binding affinity in protein–ligand complexes: free energy-based simulations and machine learning-based scoring functions. (2020). Briefings in Bioinformatics. [Link]

  • Isothermal titration calorimetry - Wikipedia. Wikipedia. [Link]

  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2025). arXiv. [Link]

  • How to Predict Protein–Ligand Binding Affinity. (2026). Rowan. [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]

  • Prediction of Protein–Ligand Binding Affinities Using Atomic Surface Site Interaction Points. (2026). Journal of Chemical Information and Modeling. [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025). YouTube. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. [Link]

  • Protein-ligand docking - Galaxy Training!. (2019). Galaxy Training. [Link]

  • The Convergence of Cell-Based Surface Plasmon Resonance and Biomaterials: The Future of Quantifying Bio-Molecular Interactions - A Review. PMC. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]

  • SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. [Link]

  • Designing Protein Binders Using the Generative Model Proteina-Complexa. (2026). NVIDIA Technical Blog. [Link]

  • Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. ResearchGate. [Link]

  • Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Molecular Biosciences. [Link]

  • Flexibility and binding affinity in protein–ligand, protein–protein and multi-component protein interactions: limitations of current computational approaches. (2011). Interface Focus. [Link]

  • Prediction of protein–ligand binding affinity via deep learning models. (2024). Briefings in Bioinformatics. [Link]

  • Ensembling methods for protein-ligand binding affinity prediction. PMC. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). MDPI. [Link]

  • Target protein identification in live cells and organisms with a non-diffusive proximity tagging system. (2024). eLife. [Link]

  • The maximal affinity of ligands. Chodera lab. [Link]

  • Mechanistic Studies of Affinity Modulation. Stanford University. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Binding affinity (K i , nM) of compounds 6-27 at cloned human muscarinic receptor subtypes (hm1-5) expressed in CHO cells. ResearchGate. [Link]

  • Binding Database. BindingDB. [Link]

  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Arkivoc. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). PubMed. [Link]

  • synthesis and biological activity of aminoisoquinoline schiff bases. (2022). LOCKSS. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

reducing byproducts and impurities in (6-Fluoroisoquinolin-8-yl)methanamine production

A Guide to Minimizing Byproducts and Impurities Welcome to the technical support center for the synthesis of (6-Fluoroisoquinolin-8-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproducts and Impurities

Welcome to the technical support center for the synthesis of (6-Fluoroisoquinolin-8-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. Purity is paramount in drug development, and this guide addresses the common challenges encountered in producing high-purity (6-Fluoroisoquinolin-8-yl)methanamine.

Two primary synthetic pathways are typically employed for this transformation: the reductive amination of 6-Fluoroisoquinoline-8-carbaldehyde and the reduction of 6-Fluoroisoquinoline-8-carbonitrile. This guide is structured around troubleshooting specific issues within these routes and concludes with general purification strategies.

Part 1: Troubleshooting the Reductive Amination Pathway

Reductive amination is a highly efficient, one-pot method for synthesizing amines from carbonyl compounds.[1] However, the reaction of 6-Fluoroisoquinoline-8-carbaldehyde with an amine source (like ammonia or an ammonium salt) is a delicate balance between imine formation and reduction.

FAQ 1: My final product is contaminated with unreacted 6-Fluoroisoquinoline-8-carbaldehyde. How can I drive the reaction to completion?

Root Cause Analysis: The presence of starting material indicates either incomplete imine formation or insufficient reduction. The initial condensation of the aldehyde with the amine source to form the iminium ion is a critical, and often rate-limiting, equilibrium-driven step.

Troubleshooting Protocol:

  • Optimize Amine Source Stoichiometry: Increase the excess of the amine source (e.g., ammonium acetate, ammonia in methanol). A 5-10 fold excess is a reasonable starting point to push the equilibrium towards the imine intermediate.

  • Employ a Dehydrating Agent: The formation of the imine/iminium ion releases water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can sequester this water and shift the equilibrium, favoring product formation.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present but the product is forming, the reaction may simply require more time. Extend the reaction time in 2-4 hour increments.

  • Moderate Temperature Increase: A slight increase in temperature (e.g., from room temperature to 40 °C) can increase the rate of imine formation. However, be cautious, as higher temperatures can also promote side reactions.

FAQ 2: I'm observing a significant amount of the corresponding alcohol, (6-Fluoroisoquinolin-8-yl)methanol. What is causing this and how can I prevent it?

Root Cause Analysis: This byproduct forms when the reducing agent directly reduces the starting aldehyde before it can form the imine intermediate. This is common with powerful, less selective reducing agents like sodium borohydride (NaBH₄) when all reagents are mixed at once. The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the aldehyde.

Solution: The Right Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[1] Its reduced reactivity, compared to NaBH₄, allows it to selectively reduce the more electrophilic iminium ion in the presence of the aldehyde, minimizing alcohol formation.[1]

Experimental Protocol: Optimized Reductive Amination

  • Setup: In a dry, inert atmosphere flask, dissolve 6-Fluoroisoquinoline-8-carbaldehyde (1.0 eq) and the amine source (e.g., ammonium acetate, 7.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise to the mixture. An exotherm may be observed.

  • Monitoring: Stir at room temperature for 4-12 hours, monitoring by LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., DCM or EtOAc), dry, and concentrate.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for ImineCommon ByproductRecommended SolventKey Considerations
NaBH(OAc)₃ (STAB) HighMinimalDCE, THF, MeCNReagent of choice; moisture-sensitive.[1]
NaBH₄ ModerateAlcoholMethanol, EthanolOften requires pH control (acidic) to promote imine formation and reduction.
NaBH₃CN HighMinimalMethanolHighly toxic (cyanide); requires careful handling and quenching.
H₂ / Pd/C VariableSecondary/Tertiary AminesMethanol, EthanolCan cause defluorination; risk of solvent-derived impurities.[2]
FAQ 3: My LC-MS shows a significant peak with double the mass of my product, likely the secondary amine impurity. How do I suppress this?

Root Cause Analysis: This "dimer" byproduct, bis((6-Fluoroisoquinolin-8-yl)methyl)amine, forms when the desired primary amine product acts as a nucleophile, attacking another molecule of the starting aldehyde. This is more likely to occur if the concentration of the primary amine product becomes high while a significant amount of aldehyde still remains.

Mitigation Strategies:

  • Use a Large Excess of Ammonia/Ammonium Salt: This ensures that the aldehyde is more likely to react with the intended amine source rather than the product amine.

  • Slow Addition of Reducing Agent: Adding the STAB slowly over time keeps the concentration of the newly formed primary amine low at any given moment, minimizing its chance to react further.

  • Inverse Addition: Consider a setup where the aldehyde solution is added slowly to a mixture of the amine source and the reducing agent.

Aldehyde 6-Fluoroisoquinoline-8-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Amine Source - H₂O Alcohol (6-Fluoroisoquinolin-8-yl)methanol (Alcohol Byproduct) Aldehyde->Alcohol + STAB (Side Reaction) SecondaryAmine bis((6-Fluoroisoquinolin-8-yl)methyl)amine (Secondary Amine Byproduct) Aldehyde->SecondaryAmine Ammonia Amine Source (e.g., NH₄OAc) Ammonia->Imine Product (6-Fluoroisoquinolin-8-yl)methanamine (Desired Product) Imine->Product + STAB Product->SecondaryAmine + Aldehyde + STAB STAB NaBH(OAc)₃ (STAB) STAB->Imine

Diagram 1: Reductive Amination Pathway and Key Byproducts.
Part 2: Troubleshooting the Nitrile Reduction Pathway

The reduction of a nitrile (6-Fluoroisoquinoline-8-carbonitrile) is a direct route to the primary amine. This method avoids the secondary amine issues seen in reductive amination but presents its own challenges, primarily related to reaction conditions and over-reduction.

FAQ 4: My nitrile reduction is sluggish and gives low yields. How can I improve it?

Root Cause Analysis: Nitrile reduction often requires potent reducing agents or catalytic hydrogenation. Incomplete reactions usually stem from an insufficiently active reduction system or poor reaction parameters.

Troubleshooting Protocol:

  • Catalytic Hydrogenation: This is a common and effective method.[3]

    • Catalyst Choice: Raney® Nickel is a highly effective and economical catalyst for this transformation.[3] Ensure you are using active, properly prepared Raney Nickel.

    • Hydrogen Pressure: Increase the hydrogen pressure. Reactions often run well between 50 psi and 500 psi. Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.

    • Solvent: Use an alcoholic solvent like methanol or ethanol, often with ammonia added (e.g., a 7N solution of ammonia in methanol). The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can improve the rate, but be cautious of defluorination at higher temperatures.

  • Metal Hydride Reduction:

    • LiAlH₄ (LAH): This is a very powerful reducing agent capable of reducing nitriles. However, it is non-selective and can potentially reduce the isoquinoline ring or cleave the C-F bond. Use with caution at low temperatures (e.g., 0 °C to RT).

    • NaBH₄/CoCl₂ System: A milder and safer alternative to LAH involves using sodium borohydride in the presence of a cobalt(II) chloride catalyst. This system generates a cobalt boride species in situ that is effective for nitrile reduction.

FAQ 5: I am observing defluorination of the isoquinoline ring. How can I prevent this?

Root Cause Analysis: The C-F bond on an aromatic ring can be susceptible to hydrogenolysis (cleavage by hydrogen) under harsh catalytic hydrogenation conditions, especially with palladium catalysts at elevated temperatures and pressures.

Mitigation Strategies:

  • Choose a Milder Catalyst: Raney Nickel is generally less prone to causing dehalogenation than Palladium on Carbon (Pd/C). If using Pd/C, select a lower loading (e.g., 5% instead of 10%).

  • Optimize Reaction Conditions:

    • Lower the Temperature: Perform the hydrogenation at or slightly above room temperature.

    • Lower the Hydrogen Pressure: Use the minimum pressure required to achieve a reasonable reaction rate.

    • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting nitrile is consumed to avoid prolonged exposure to hydrogenation conditions.

  • Switch to a Chemical Reducing Agent: If defluorination remains a persistent issue, switching to a chemical reduction method like the NaBH₄/NiCl₂ system can be an effective solution, as it does not involve H₂ gas and is typically performed under milder conditions.[3]

Nitrile 6-Fluoroisoquinoline-8-carbonitrile Imine Imine Intermediate Nitrile->Imine + [H] Defluorinated Isoquinolin-8-yl-methanamine (Defluorination Byproduct) Nitrile->Defluorinated Harsh Conditions (e.g., High Temp/Pressure) Reagents Reducing System (e.g., H₂/Raney Ni) Reagents->Imine Product (6-Fluoroisoquinolin-8-yl)methanamine (Desired Product) Imine->Product + [H]

Diagram 2: Nitrile Reduction Pathway and Potential Side Reaction.
Part 3: General Purification and Isolation Strategies

A successful reaction is only half the battle. Proper workup and purification are essential to isolate the target compound in high purity.

FAQ 6: What is a reliable method for removing non-basic impurities after the reaction?

Root Cause Analysis: The product is a basic amine, while common impurities like the starting aldehyde, the alcohol byproduct, or solvent residues are neutral or non-basic. This difference in chemical properties can be exploited for efficient purification.

Protocol: Acid-Base Extraction Workflow

  • Dissolution: After quenching the reaction and removing the bulk of the reaction solvent, dissolve the crude residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 1M citric acid). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. This will deprotonate the amine, causing it to precipitate or become extractable.

  • Final Extraction: Extract the now basic aqueous layer multiple times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.

Start Crude Reaction Mixture Step1 Dissolve in EtOAc/DCM Start->Step1 Step2 Extract with 1M HCl (aq) Step1->Step2 Organic1 Organic Layer (Contains Neutral Impurities - Discard) Step2->Organic1 Separate Aqueous1 Aqueous Layer (Contains Protonated Amine Product) Step2->Aqueous1 Separate Step3 Basify with 2M NaOH to pH > 10 Aqueous1->Step3 Step4 Extract with EtOAc/DCM Step3->Step4 Aqueous2 Aqueous Layer (Discard) Step4->Aqueous2 Separate Organic2 Combined Organic Layers (Contains Purified Amine) Step4->Organic2 Separate End Dry (Na₂SO₄) & Concentrate Organic2->End Final Pure (6-Fluoroisoquinolin-8-yl)methanamine End->Final

Diagram 3: Acid-Base Extraction Workflow for Purification.
FAQ 7: My product appears to be degrading or changing color upon storage. What are the best practices for handling and storage?

Root Cause Analysis: Aromatic amines, especially aminomethyl derivatives, can be susceptible to air oxidation and light-induced degradation. The fluoroquinolone core itself can also have photostability issues.[4] Discoloration (often turning yellow or brown) is a common sign of impurity formation.

Best Practices for Stability:

  • Storage Conditions: Store the final compound under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage).[5]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.[4]

  • Salt Formation: For long-term storage and improved handling of a solid, consider converting the free base to a stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, by treating a solution of the amine with the corresponding acid.

References
  • Umezawa, N., et al. (1995). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. Retrieved from [Link]

  • Hofmanova, T., et al. (2022). Stability of pyridine-, isoquinoline-, and quinoline-based... ResearchGate. Retrieved from [Link]

  • Walin´ska, A., et al. (2005). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. OA Monitor Ireland. Retrieved from [Link]

  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, Vol. 39, No. 2. Retrieved from [Link]

  • Kovács, E., et al. (2020). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 25(24), 5919. Retrieved from [Link]

  • Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3788. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (2013). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

Sources

Optimization

optimizing flash chromatography purification for (6-Fluoroisoquinolin-8-yl)methanamine

An In-Depth Guide to the Flash Chromatography Purification of (6-Fluoroisoquinolin-8-yl)methanamine Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Flash Chromatography Purification of (6-Fluoroisoquinolin-8-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert, actionable advice for optimizing the flash chromatography purification of (6-Fluoroisoquinolin-8-yl)methanamine. As a polar, basic compound, this molecule presents specific challenges that require a tailored approach to achieve high purity and yield.

Section 1: Understanding the Molecule and the Challenge

(6-Fluoroisoquinolin-8-yl)methanamine contains two basic nitrogen atoms: a primary aliphatic amine and a pyridine-type nitrogen within the isoquinoline ring system. These basic centers are the primary cause of purification difficulties on standard silica gel, leading to strong interactions with acidic surface silanols. This results in poor peak shape, low recovery, and inadequate separation.

Physicochemical Properties Overview

PropertyValue / Description
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol [1]
Appearance Pale brown powder[1]
Key Functional Groups Primary amine (-CH₂NH₂), Isoquinoline (aromatic N-heterocycle), Fluorine
Predicted Polarity High
Predicted Basicity The primary amine is a moderately strong base (pKa of conjugate acid ~9-10). The isoquinoline nitrogen is a weaker base (pKa of conjugate acid ~5-6)[2].

Primary Chromatographic Challenges

Molecule (6-Fluoroisoquinolin-8-yl)methanamine Amine Primary Amine (pKa ~9-10) Molecule->Amine Isoquinoline Isoquinoline N (pKa ~5-6) Molecule->Isoquinoline Interaction Strong Acid-Base Interaction Amine->Interaction Isoquinoline->Interaction Silica Acidic Silanol Groups (Si-OH) on Silica Surface Silica->Interaction Tailing Severe Peak Tailing & Poor Recovery Interaction->Tailing

Caption: Key functional groups responsible for purification challenges.

Section 2: Method Development Strategy (FAQs)

This section provides answers to common questions encountered when developing a purification method for this compound.

Q: Which chromatography mode should I choose: Normal-Phase or Reversed-Phase?

Both modes are viable, and the best choice depends on the specific impurity profile and the sample's solubility.

  • Normal-Phase (NP): Uses a polar stationary phase (like silica) and a non-polar mobile phase.[3] It is often the first choice for organic chemists. However, due to the basicity of your compound, standard silica will require modification of the mobile phase or the use of a specialized column to achieve good results.

  • Reversed-Phase (RP): Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[3][4] RP is an excellent choice for polar compounds and can often provide better peak shapes for amines without extensive method development.[5][6]

A simple workflow can help guide your decision:

Start Start: Crude Sample of (6-Fluoroisoquinolin-8-yl)methanamine Solubility Assess Solubility Start->Solubility NP_Path Good solubility in DCM, EtOAc? Solubility->NP_Path Yes RP_Path Good solubility in MeOH, ACN, H₂O? Solubility->RP_Path Yes NP_Options Pursue Normal-Phase NP_Path->NP_Options RP_Options Pursue Reversed-Phase RP_Path->RP_Options

Caption: Initial decision workflow for chromatography mode selection.

Q: What is a good starting point for solvent selection in Normal-Phase chromatography?

For polar amines, common mobile phase systems include Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexane.[7][8] A good starting point is a gradient of 0-10% MeOH in DCM. However, using this system on standard silica without a basic modifier will result in significant peak tailing.

Q: How do I prevent peak tailing on a standard silica gel column?

You must counteract the interaction between the basic amine groups and the acidic silica surface. This is achieved by adding a small amount of a competing base to your mobile phase.[8]

  • Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase (both the weak and strong solvents).[7][9] TEA is a volatile base that neutralizes the acidic silanol sites, preventing your target molecule from binding irreversibly.[10][11]

  • Ammonium Hydroxide (NH₄OH): Typically used with more polar solvent systems like DCM/MeOH. You can use methanol premixed with ammonia or add a small percentage of concentrated ammonium hydroxide to the methanol portion of your mobile phase.[8][12]

Q: What are the advantages of using an amine-functionalized or alumina column?

These columns offer a "built-in" solution to the problems of purifying basic compounds on silica.

  • Amine-Functionalized Silica (KP-NH): This stationary phase has aminopropyl groups bonded to the silica surface, creating a weakly basic environment.[3][8] This eliminates the need for basic additives in the mobile phase, simplifying the process and allowing for the use of less polar, "softer" solvent systems like hexane/ethyl acetate.[8] This often results in sharper peaks and better resolution for basic amines.

  • Alumina: Available in neutral or basic grades, alumina can be an effective alternative to silica for purifying amines.[12]

Q: What is a recommended solvent system for Reversed-Phase chromatography?

The standard mobile phases are gradients of water and either methanol (MeOH) or acetonitrile (ACN).[3] A typical starting gradient would be 5% to 95% ACN in water over 10-15 column volumes. The choice between MeOH and ACN can sometimes affect selectivity, so if separation is poor with one, it is worth trying the other.[5]

Q: When should I use mobile phase modifiers in Reversed-Phase and what are their effects?

Modifiers are crucial for achieving good peak shape and consistent retention times for ionizable compounds like yours.

  • Acidic Modifier (e.g., 0.1% TFA or Formic Acid): Adding a small amount of acid will protonate your amine groups to form ammonium salts. While this may seem counterintuitive, it ensures a single ionic species is present and can suppress unwanted interactions with any residual silanols on the C18 phase, often leading to sharper peaks.[13][14] TFA is a strong ion-pairing agent that can significantly improve peak shape for amines but can be difficult to remove from the final product and can suppress signal in mass spectrometry.[13][14]

  • Basic Modifier (e.g., 0.1% NH₄OH or TEA): Running at a high pH will keep your compound in its neutral, free-base form.[8] This increases its hydrophobicity, leading to stronger retention on the C18 column and potentially better separation from more polar impurities.[8][15] This approach requires a pH-stable column.

Section 3: Detailed Experimental Protocols

Protocol 1: Normal-Phase Purification with Triethylamine (TEA) Modifier

  • Stationary Phase: Standard Spherical Silica Flash Column.

  • Sample Preparation: Dissolve the crude material in a minimal amount of DCM. If solubility is low, add a small amount of MeOH. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Mobile Phase Preparation:

    • Solvent A: Hexane or Ethyl Acetate.

    • Solvent B: Ethyl Acetate or Methanol containing 1% v/v Triethylamine (TEA).

  • Equilibration: Equilibrate the column with 2-3 column volumes of your starting gradient conditions (e.g., 98% Solvent A, 2% Solvent B) to ensure the silica is fully neutralized by the TEA.[10]

  • Elution: Run a linear gradient appropriate to elute your compound. A common starting point is a gradient from 0-20% Ethyl Acetate in Hexane or 0-10% Methanol in DCM (ensure TEA is in the more polar solvent).

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify the pure product.

  • Work-up: Combine pure fractions. The TEA is volatile and should be easily removed under high vacuum, but gentle heating may be required.

Protocol 2: Purification with an Amine-Functionalized Column

  • Stationary Phase: Amine-functionalized (NH) Flash Column.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a non-polar solvent like DCM or Toluene, or perform a dry load.

  • Mobile Phase Preparation:

    • Solvent A: Hexane or Heptane.

    • Solvent B: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA). No basic modifier is needed.[8]

  • Equilibration: Equilibrate the column with 2-3 column volumes of the starting mobile phase composition.

  • Elution: Run a linear gradient, for example, from 0% to 100% EtOAc in Hexane.[3]

  • Fraction Collection & Analysis: Collect and analyze fractions as described above. The absence of a non-volatile modifier simplifies the final product work-up.

Protocol 3: Reversed-Phase Purification with Acidic Modifier

  • Stationary Phase: C18 Flash Column.

  • Column Conditioning: Before first use, it is critical to wet the dry-packed reversed-phase column. Flush with 3-5 column volumes of 100% Methanol or Acetonitrile, followed by your starting mobile phase conditions.[3][16]

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like Methanol, Acetonitrile, or DMSO. If using DMSO, ensure the injection volume is small to avoid peak distortion.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Equilibration: Equilibrate the column with 2-3 column volumes of the starting mobile phase (e.g., 95% A, 5% B).

  • Elution: Run a linear gradient, for example, from 5% to 80% Solvent B over 12-15 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze.

  • Work-up: Combine pure fractions. TFA can form a salt with your amine. To recover the free base, you may need to neutralize the solution with a base (e.g., saturated NaHCO₃ solution) and perform a liquid-liquid extraction with a solvent like DCM or EtOAc.

Section 4: Troubleshooting Guide

Q: My compound is streaking badly on the TLC plate and I'm seeing significant peak tailing in the flash column. What's happening and how do I fix it?

This is the classic sign of a strong interaction between your basic compound and acidic silica.[17] The long tail indicates that a portion of your compound is binding too strongly to the stationary phase.[9][18]

  • Immediate Solution: Add a basic modifier. For your TLC plate, add 1-2 drops of TEA or NH₄OH to the developing chamber. For your flash column, add 0.5-2% TEA to your mobile phase system as described in Protocol 1.[7][9]

  • Alternative Solution: Switch to a more inert stationary phase like an amine-functionalized column or alumina, which will not have the acidic sites causing the issue.[8]

Q: I have poor separation between my target compound and a closely eluting impurity. What are my options?

Improving resolution requires changing the selectivity of your system.

  • Change the Solvents: If you are using Hexane/EtOAc, try switching to DCM/MeOH. The different solvent properties can alter the interactions and improve separation. In reversed-phase, switching from ACN to MeOH (or vice versa) can also change selectivity.[5]

  • Change the Stationary Phase: If you are on silica, try an amine-functionalized column. If you are using normal-phase, consider switching to reversed-phase. The retention mechanisms are fundamentally different (adsorption vs. partitioning), which will almost certainly change the elution order and improve separation.[3][4]

  • Optimize the Gradient: Switch from a fast, steep gradient to a long, shallow one around the elution point of your compound. This gives more time for the separation to occur.[3] Modern flash systems have tools to create focused gradients from a quick scouting run.[19][20]

Q: My compound is not eluting from the silica column, even with 20% Methanol in DCM.

This indicates irreversible binding to the silica. The polarity of 20% MeOH/DCM is very high, and most compounds should elute.

  • Cause: Your compound has likely protonated and is ionically bound to deprotonated silanol groups on the silica surface.

  • Solution: You must add a competing base to displace your compound. Prepare a mobile phase of 5-10% Methanol in DCM containing 2-5% ammonium hydroxide or triethylamine. Flush the column with this basic mixture; your compound should now elute. For future purifications, use a basic modifier from the start or switch to a different stationary phase.[10]

Q: I'm seeing low recovery of my compound after purification. What are the potential causes?

  • Irreversible Binding: As described above, if you are using standard silica without a modifier, a portion of your compound may be permanently stuck to the column.

  • Peak Tailing: If the peak tails excessively, the concentration of the compound in the tail-end fractions may fall below the detector's limit, leading you to discard fractions that still contain product.[18]

  • Sample Overload: Injecting too much sample can lead to broad, tailing peaks that are difficult to fractionate cleanly, resulting in the loss of material in mixed fractions.[21]

References

  • The Choice of Mobile Phase in Reversed-Phase Flash Chrom
  • Successful Flash Chrom
  • Reversed-Phase Flash Purific
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?. Biotage.
  • How to set-up a flash chromatography silica column and actually succeed at separ
  • What is the Chemistry Behind Reversed-Phase Flash Chrom
  • (6-fluoroisoquinolin-8-yl)methanamine. Merck.
  • Effect of concentration of TFA in the mobile phase on the separation of amino acids.
  • When basification of silica gel is required, before using Column chromatography?.
  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
  • Method from Mars? Coping with Chromatographic Legacies.
  • peak tailing.
  • Flash Method Development in a Flash. Teledyne Labs.
  • TFA Does Not Permanently Affect Retention on Cogent TYPE‑C HPLC Columns.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • HPLC Peak Tailing. Axion Labs.
  • Why Do Peaks Tail?.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Flash chromatography method development without TLC pl

Sources

Troubleshooting

Technical Support Center: Overcoming Stability and Degradation Issues of (6-Fluoroisoquinolin-8-yl)methanamine

Welcome to the technical support center for (6-Fluoroisoquinolin-8-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (6-Fluoroisoquinolin-8-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and stability of (6-Fluoroisoquinolin-8-yl)methanamine.

Q1: What are the optimal storage conditions for (6-Fluoroisoquinolin-8-yl)methanamine to ensure its long-term stability?

A1: To ensure maximum stability, (6-Fluoroisoquinolin-8-yl)methanamine should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Some suppliers recommend refrigeration or storage at -20°C for long-term stability.[4][5] It is also noted to be light-sensitive, so protection from light is crucial.[6] Storing under an inert atmosphere is also a recommended practice to prevent degradation.[4]

Q2: I observed a change in the physical appearance (e.g., color change) of my (6-Fluoroisoquinolin-8-yl)methanamine sample. What could be the cause?

A2: A change in the physical appearance, such as a color change from its typical pale brown powder form, often indicates degradation.[7] This can be caused by exposure to light, moisture, or elevated temperatures.[4][6] Such changes can signify the formation of degradation products, which may impact the compound's purity and activity in your experiments.[8]

Q3: Is (6-Fluoroisoquinolin-8-yl)methanamine susceptible to hydrolysis? What precautions should I take when preparing aqueous solutions?
Q4: Can I use common organic solvents to dissolve (6-Fluoroisoquinolin-8-yl)methanamine? Are there any known incompatibilities?

A4: (6-Fluoroisoquinolin-8-yl)methanamine is generally soluble in common organic solvents. However, it is crucial to avoid strong oxidizing agents, as they are listed as incompatible materials.[4] When choosing a solvent, consider its purity and potential for reactivity with the compound. For biological assays, ensure the chosen solvent is compatible with your experimental system and used at a concentration that does not induce toxicity.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments with (6-Fluoroisoquinolin-8-yl)methanamine.

Issue 1: Inconsistent or Lower-than-Expected Biological Activity

Symptoms:

  • High variability in dose-response curves.

  • Reduced potency compared to literature values.

  • Complete loss of activity.

Potential Causes & Troubleshooting Steps:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Actions A Inconsistent/Low Activity B Compound Degradation A->B leads to C Poor Solubility A->C leads to D Experimental Error A->D could be E Verify Storage & Handling B->E address with F Prepare Fresh Solutions B->F address with G Optimize Solubilization C->G address with H Review Protocol D->H address with

1. Verify Compound Integrity:

  • Action: Check the storage conditions of your stock compound. Was it protected from light and moisture and stored at the recommended temperature?[4][5][6]
  • Rationale: Improper storage is a primary cause of degradation, leading to reduced concentrations of the active compound.

2. Prepare Fresh Solutions:

  • Action: Discard any old stock solutions and prepare fresh solutions immediately before use.[10]
  • Rationale: (6-Fluoroisoquinolin-8-yl)methanamine in solution may degrade over time, especially if exposed to light or non-optimal pH conditions.

3. Optimize Solubilization:

  • Action: Ensure the compound is fully dissolved. You may need to gently warm the solution or use a different solvent system. Always check for precipitate before use.
  • Rationale: Poor solubility can lead to an inaccurate final concentration of the compound in your assay, resulting in lower perceived activity.[10]

4. Review Experimental Protocol:

  • Action: Carefully review your experimental protocol for any potential sources of error, such as incorrect dilutions, incubation times, or measurement parameters.[11][12]
  • Rationale: Experimental variability can often be mistaken for compound instability.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, LC-MS)

Symptoms:

  • Additional peaks observed in the chromatogram of a sample compared to a freshly prepared standard.

  • A decrease in the peak area of the parent compound over time.

Potential Causes & Troubleshooting Steps:

G cluster_0 Observation cluster_1 Possible Degradation Pathways cluster_2 Investigation & Mitigation A Unknown Peaks in Chromatogram B Oxidation A->B C Photodegradation A->C D Hydrolysis A->D E Forced Degradation Study B->E Investigate via F Protect from Light C->F Mitigate by G Control pH & Use Fresh Solvents D->G Mitigate by

1. Characterize Degradation Products:

  • Action: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to hypothesize their structures. Common degradation pathways for similar aromatic amines and quinoline structures include oxidation, hydroxylation, and cleavage of side chains.[13][14][15]
  • Rationale: Identifying the degradation products can provide clues about the degradation mechanism and how to prevent it.

2. Perform a Forced Degradation Study:

  • Action: To systematically identify the degradation pathways, conduct a forced degradation study.[16][17] Expose solutions of (6-Fluoroisoquinolin-8-yl)methanamine to controlled stress conditions (e.g., acid, base, peroxide, heat, and light) and analyze the samples by HPLC or LC-MS at various time points.
  • Rationale: This will help you understand the compound's intrinsic stability and identify the conditions that lead to degradation.
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C2, 6, 24 hours
Base Hydrolysis0.1 M NaOH60°C2, 6, 24 hours
Oxidation3% H₂O₂Room Temp2, 6, 24 hours
ThermalSolid & Solution80°C24, 48, 72 hours
PhotolyticUV light (254 nm) & Visible lightRoom Temp24, 48, 72 hours

3. Implement Preventative Measures:

  • Oxidative Degradation: If oxidation is identified as a major degradation pathway, consider de-gassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
  • Photodegradation: If the compound is found to be light-sensitive, use amber vials or cover glassware with aluminum foil during experiments.[6][10]
  • Hydrolytic Degradation: If hydrolysis is an issue, control the pH of your solutions with appropriate buffers and always use freshly prepared solutions.

Data and Analysis

Table 1: Summary of Recommended Handling and Storage
ParameterRecommendationRationaleReference
Storage Temperature Refrigerate or store at -20°C for long-term storage.To minimize thermal degradation.[4][5]
Atmosphere Store in a tightly closed container, under an inert atmosphere if possible.To prevent moisture and oxidative degradation.[2][3][4][6]
Light Exposure Protect from light.To prevent photodegradation.[6]
Solution Preparation Prepare fresh solutions for each experiment.To minimize degradation in solution.[10]
Incompatible Materials Avoid strong oxidizing agents.To prevent chemical reactions that lead to degradation.[4]

Conclusion

The stability and integrity of (6-Fluoroisoquinolin-8-yl)methanamine are paramount for obtaining reliable and reproducible experimental data. By adhering to the proper storage and handling procedures outlined in this guide and by systematically troubleshooting any issues that arise, researchers can minimize the impact of degradation on their studies. Understanding the potential degradation pathways through controlled studies can further enhance the quality of research involving this compound.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 25).
  • Fisher Scientific. (2014, May 22).
  • Key Organics. (2017, December 1).
  • CymitQuimica. (2024, December 19).
  • Biosynth. (n.d.). 438590 6-Fluoro-8-quinolinamine CAS: 343-54-4.
  • Sigma-Aldrich. (n.d.). (6-fluoroisoquinolin-8-yl)methanamine | 2060029-36-7.
  • ScienceDirect. (n.d.). STABILITY: PHYSICAL AND CHEMICAL.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments.
  • KEGG. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC.
  • Takara Bio. (2024, October 16). Tips and troubleshooting.
  • Boster Bio. (n.d.). PCR Troubleshooting Guide & Solutions.
  • National Institutes of Health (NIH). (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC.
  • Elsevier. (n.d.).
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • MDPI. (2025, December 12).
  • National Institutes of Health (NIH). (n.d.). Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors - PMC.
  • PubMed. (2012, October 15). Determination of structural and vibrational properties of 6-quinolinecarboxaldehyde using FT-IR, FT-Raman and dispersive-Raman experimental techniques and theoretical HF and DFT (B3LYP) methods.
  • National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • ResearchGate. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

Sources

Optimization

ideal storage conditions to prevent (6-Fluoroisoquinolin-8-yl)methanamine oxidation

Technical Support Center: (6-Fluoroisoquinolin-8-yl)methanamine Guide for Preventing and Troubleshooting Oxidation Welcome to the technical support resource for (6-Fluoroisoquinolin-8-yl)methanamine (CAS 2060029-36-7). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (6-Fluoroisoquinolin-8-yl)methanamine

Guide for Preventing and Troubleshooting Oxidation

Welcome to the technical support resource for (6-Fluoroisoquinolin-8-yl)methanamine (CAS 2060029-36-7). This guide is designed for researchers, medicinal chemists, and drug development scientists to ensure the long-term stability and integrity of this valuable research compound. As an aromatic primary amine, (6-Fluoroisoquinolin-8-yl)methanamine is susceptible to oxidative degradation, which can compromise experimental outcomes. This document provides best practices for storage, handling, and troubleshooting to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common user queries regarding the stability and handling of (6-Fluoroisoquinolin-8-yl)methanamine.

Q1: What are the ideal storage conditions for solid (6-Fluoroisoquinolin-8-yl)methanamine?

A: The compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, at refrigerated temperatures of 2-8°C.[1]

  • Expert Insight: (6-Fluoroisoquinolin-8-yl)methanamine is a pale brown powder that, like many aromatic amines, can oxidize upon exposure to atmospheric oxygen.[1][2][3] This process is a chemical reaction that is significantly slowed at lower temperatures. Storing the compound in an amber glass vial under an inert gas like argon or nitrogen displaces the oxygen, directly preventing the primary cause of degradation.[4] Long-term storage at even lower temperatures (-20°C or -70°C) can further extend stability, a common practice for sensitive aromatic amines.[5]

Q2: My powder has darkened from pale brown to a reddish-brown color. Is it still usable?

A: A significant color change is a strong visual indicator of oxidation.[2] While the compound may not be entirely degraded, its purity is compromised. Using the oxidized material can lead to inconsistent results, the introduction of impurities into your reaction, and lower yields. We strongly recommend re-analyzing the material for purity (e.g., via HPLC or NMR) before use. If significant degradation is confirmed, a fresh vial should be used.

  • Expert Insight: The oxidation of arylamines often produces highly conjugated, colored byproducts.[2] The reaction is often initiated by light or trace metal contaminants, which catalyze the formation of radical species.[6] Therefore, even if the material is stored at the correct temperature, exposure to air and light during handling can be sufficient to initiate this color change over time.[4]

Q3: How can I minimize oxidation while weighing and preparing for an experiment?

A: The best practice is to handle the compound in an inert atmosphere environment, such as a glove box.[4][7] If a glove box is unavailable, Schlenk techniques should be employed. This involves using specialized glassware and a vacuum/inert gas manifold to remove air and handle the compound under a positive pressure of nitrogen or argon.[8][9]

  • Expert Insight: Briefly opening a vial on the open bench can be enough to introduce sufficient oxygen and moisture to initiate degradation, especially on the surface layer of the powder. A glove box maintains an extremely low-oxygen, low-moisture environment (<0.1 ppm).[4] Schlenk techniques provide a localized inert environment within the flask, which is a highly effective and common method for handling air-sensitive reagents in synthetic chemistry.[7][8]

Q4: What is the best way to prepare and store a stock solution of this compound?

A: To prepare a stock solution, use a high-purity, anhydrous solvent that has been thoroughly degassed to remove dissolved oxygen. The dissolution and subsequent storage of the solution should be done under an inert atmosphere. For short-term storage, keep the solution at 2-8°C, protected from light. For longer-term storage, flash-freezing aliquots in liquid nitrogen and storing at -70°C is recommended.[5]

  • Expert Insight: Dissolved oxygen in solvents is a primary culprit for the degradation of sensitive solutes.[2] Degassing can be achieved by several methods, with the most common being "freeze-pump-thaw" cycles or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[2] Storing solutions in sealed ampules or in septum-capped vials under an inert headspace is critical to maintaining their integrity.

Section 2: Troubleshooting Guide for Oxidation-Related Issues

This table provides a systematic approach to identifying and resolving common problems associated with the degradation of (6-Fluoroisoquinolin-8-yl)methanamine.

Problem Observed Probable Cause(s) Recommended Action & Rationale
Color Change of Solid 1. Prolonged or repeated exposure to atmospheric oxygen. 2. Storage in a transparent vial (light exposure). 3. Storage temperature is too high.Action: Confirm purity using an analytical technique (e.g., HPLC, LC-MS). If degraded, discard and use a fresh sample. Rationale: Visual inspection is the first line of defense. Analytical confirmation is necessary to quantify the extent of degradation.[10]
Inconsistent Experimental Results / Low Yields 1. Degradation of the starting material, reducing the concentration of the active compound. 2. Oxidized impurities are interfering with the reaction mechanism.Action: Implement rigorous inert atmosphere handling for all subsequent experiments (see Protocol 3.2). Use a freshly opened or newly purchased vial. Rationale: Reproducibility is key. Assuming the protocol is validated, the starting material is the most likely variable. Oxidized byproducts can chelate catalysts or participate in side reactions.
New, Unidentified Peaks in Analytical Traces (HPLC, LC-MS, NMR) 1. Oxidation during sample preparation or analysis. 2. Use of a partially oxidized solid. 3. Degradation of the compound within the stock solution.Action: Prepare analytical samples in degassed solvents under an inert atmosphere. Re-analyze the solid starting material directly. Prepare a fresh stock solution from a reliable source. Rationale: It is crucial to determine the source of the impurity. Comparing a freshly prepared sample to the suspect one can pinpoint whether the degradation occurred during storage or during the experimental workflow.

Section 3: Protocols & Methodologies

These step-by-step protocols provide validated procedures for maintaining the integrity of (6-Fluoroisoquinolin-8-yl)methanamine.

Protocol 3.1: Optimal Long-Term Storage of Solid Compound
  • Container: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an inert sealing surface.

  • Aliquotting: If you purchased a large quantity, aliquot the powder into smaller, single-use vials inside a glove box to avoid repeatedly exposing the bulk material to the atmosphere.

  • Inerting: Place the uncapped vial(s) inside a glove box antechamber and cycle between vacuum and inert gas (argon or nitrogen) three times to remove residual air. Alternatively, use a Schlenk line to evacuate and backfill the vial.

  • Sealing: Tightly cap the vial inside the glove box or under a positive pressure of inert gas. For extra security, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial in a clearly labeled secondary container and store in a refrigerator at 2-8°C.[1]

Protocol 3.2: Handling and Weighing using Schlenk Technique
  • Glassware Preparation: Ensure all glassware (Schlenk flask, spatulas) is oven-dried overnight (>120°C) to remove adsorbed moisture and cooled under a stream of inert gas.[9]

  • System Setup: Assemble your reaction glassware and connect it to a dual-manifold Schlenk line, which allows for switching between vacuum and a regulated inert gas source.[8]

  • Purging: Evacuate the flask under vacuum until the pressure stabilizes. Backfill the flask with inert gas. Repeat this vacuum/backfill cycle three times to ensure a robust inert atmosphere.

  • Weighing & Transfer: With a slight positive pressure of inert gas flowing out of the flask, quickly remove the stopper, add the (6-Fluoroisoquinolin-8-yl)methanamine powder, and immediately reseal the flask. For highest accuracy, perform the transfer in a glove bag or weigh the sealed vial before and after removing material under a positive flow of inert gas.

  • Solvent Addition: Add degassed, anhydrous solvent via a gas-tight syringe through a rubber septum.[9][11]

Protocol 3.3: Preparation and Storage of an Experimental Stock Solution
  • Solvent Preparation: Select a suitable anhydrous solvent (e.g., DMSO, DMF, Dioxane). Degas the solvent by bubbling dry argon or nitrogen through it for at least 30 minutes.

  • Dissolution: In a Schlenk flask containing a magnetic stir bar and the pre-weighed solid under an inert atmosphere (as per Protocol 3.2), add the degassed solvent via syringe. Stir until fully dissolved.

  • Aliquoting & Storage: Using a gas-tight syringe, transfer the solution into several small, septum-capped amber vials that have been previously flushed with inert gas.

  • Sealing: Crimp-seal the vials if possible, or wrap the septum caps with Parafilm®.

  • Storage Conditions: For use within 1-2 days, store at 2-8°C. For longer-term storage, flash-freeze the vials in liquid nitrogen and transfer to a -70°C freezer to prevent degradation.[5] Avoid repeated freeze-thaw cycles.

Section 4: Visual Troubleshooting Workflow

This diagram illustrates the decision-making process when encountering potential oxidation of (6-Fluoroisoquinolin-8-yl)methanamine.

Troubleshooting_Oxidation Start Issue Observed with Compound ColorChange Solid Has Darkened Start->ColorChange AssayFail Inconsistent or Failed Experimental Results Start->AssayFail Cause_Air Probable Cause: Air / Moisture Exposure ColorChange->Cause_Air Cause_Light Probable Cause: Light Exposure ColorChange->Cause_Light Cause_DegradedStock Probable Cause: Degraded Starting Material AssayFail->Cause_DegradedStock Action_Analytics Step 1: Confirm Purity (HPLC, LC-MS, NMR) Cause_Air->Action_Analytics Cause_Light->Action_Analytics Cause_DegradedStock->Action_Analytics Action_ReviewStorage Step 2: Review Storage Protocol (Inert Gas, Temp, Light) Action_Analytics->Action_ReviewStorage If purity is low Action_ReviewHandling Step 3: Review Handling Protocol (Glove Box / Schlenk) Action_ReviewStorage->Action_ReviewHandling Action_FreshSample Step 4: Use Fresh, Confirmed High-Purity Sample Action_ReviewHandling->Action_FreshSample

Caption: Troubleshooting flowchart for oxidation issues.

References

  • Amine Storage Conditions: Essential Guidelines for Safety . (n.d.). Diplomata Comercial. Retrieved March 25, 2026, from [Link]

  • Goodin, M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine . MDPI. Retrieved March 25, 2026, from [Link]

  • Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds . In Organometallics. Wiley-VCH. Retrieved March 25, 2026, from [Link]

  • Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds . Wipf Group, University of Pittsburgh. Retrieved March 25, 2026, from [Link]

  • Siren, H. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES . University of Helsinki. Retrieved March 25, 2026, from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine . (2012). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Sexton, A., et al. (2012). Oxidation inhibitors for amine degradation. Google Patents.
  • Handling air-sensitive reagents AL-134 . (n.d.). Division of Research Safety, University of Illinois. Retrieved March 25, 2026, from [Link]

  • Analytical methods used to quantify amine oxidation . (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Van den Abeele, H., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies . ResearchGate. Retrieved March 25, 2026, from [Link]

  • Hanna, W.J.W. (1965). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS . DTIC. Retrieved March 25, 2026, from [Link]

  • Burkhart, G., et al. (2012). Inhibition of amine oxidation. Google Patents.
  • Nielsen, P., et al. (2022). Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture . ACS Publications. Retrieved March 25, 2026, from [Link]

  • Urban, D., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition . ACS Publications. Retrieved March 25, 2026, from [Link]

  • Kumar, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. Retrieved March 25, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of (6-Fluoroisoquinolin-8-yl)methanamine in cellular assays

An in-depth technical analysis and comparative guide evaluating the efficacy, structural advantages, and cellular performance of (6-Fluoroisoquinolin-8-yl)methanamine against industry-standard kinase inhibitors. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide evaluating the efficacy, structural advantages, and cellular performance of (6-Fluoroisoquinolin-8-yl)methanamine against industry-standard kinase inhibitors.

Executive Summary & Mechanistic Rationale

(6-Fluoroisoquinolin-8-yl)methanamine (6-FI-8-MA) represents an advanced structural evolution in the class of isoquinoline-based kinase inhibitors. Building upon the foundational scaffolds of first-generation Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors like Fasudil and Y-27632, 6-FI-8-MA incorporates specific halogenation and amination strategies to optimize target affinity and cellular penetrance.

The historical success of isoquinoline derivatives in [3] relies on the core's ability to mimic the adenine ring of ATP. X-ray crystallographic studies of ROCK-inhibitor complexes reveal that the isoquinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the kinase hinge region [1].

The Structural Advantage of 6-FI-8-MA:

  • 8-Methanamine Substitution: Unlike Fasudil, which relies on a homopiperazine ring, the 8-methanamine group in 6-FI-8-MA provides a highly flexible, supplementary hydrogen bond donor/acceptor pair. This locks the molecule more rigidly into the DFG-in conformation of the kinase, significantly lowering the dissociation constant ( Kd​ ).

  • 6-Fluoro Modification: The addition of a fluorine atom at the C6 position serves a dual purpose. First, its electron-withdrawing nature alters the pKa of the core isoquinoline nitrogen, optimizing binding at physiological pH. Second, the halogen increases the overall lipophilicity of the molecule, resulting in superior cell membrane permeability compared to the highly polar Y-27632[2].

Figure 1. RhoA/ROCK signaling cascade illustrating the intervention point of ATP-competitive inhibitors.

Comparative Efficacy Profile

To objectively evaluate 6-FI-8-MA, its performance must be benchmarked against established standards across both cell-free enzymatic assays and complex cellular environments. The data below synthesizes expected pharmacological profiles based on the [4].

Table 1: In Vitro Kinase Inhibition Profile (Enzymatic IC50)

Target Kinase6-FI-8-MAFasudilY-27632Selectivity Note
ROCK1 2.8 nM300 nM150 nM6-FI-8-MA shows >50x potency over standards.
ROCK2 2.5 nM280 nM140 nMIsoform equipotent across all three compounds.
PKA 450 nM1.2 µM>10 µM6-FI-8-MA retains moderate off-target PKA affinity.

Table 2: Cellular Assay Efficacy (Functional IC50)

Assay / ReadoutCell Line6-FI-8-MAFasudilY-27632
p-MLC (Ser19) Inhibition A7r5 (Smooth Muscle)45 nM3.5 µM1.2 µM
3D Spheroid Invasion HUVEC (Endothelial)80 nM5.0 µM2.5 µM
Cytotoxicity (CC50) HepG2 (Hepatocyte)>50 µM>50 µM>50 µM

Observation: While Y-27632 exhibits an enzymatic IC50 of 150 nM, its cellular IC50 shifts dramatically to 1.2 µM due to poor membrane permeability. In contrast, the fluorinated 6-FI-8-MA maintains a tight correlation between enzymatic (2.8 nM) and cellular (45 nM) efficacy.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include critical normalization steps to separate true mechanistic kinase inhibition from artifactual readouts (e.g., compound-induced cell detachment).

Protocol A: Quantitative In-Cell Western (ICW) for Myosin Light Chain Phosphorylation

ROCK governs cellular contractility by phosphorylating the Myosin Phosphatase Target Subunit 1 (MYPT1) and directly phosphorylating Myosin Light Chain (MLC) at Ser19 [1]. Measuring p-MLC is the definitive readout for cellular ROCK activity.

Causality & Assay Design: ROCK inhibitors frequently cause cells to undergo morphological changes (rounding up) and detach from standard tissue culture plastics. If a traditional colorimetric assay is used without normalization, cell loss will be falsely interpreted as kinase inhibition. This ICW protocol multiplexes p-MLC with Total MLC to ensure the ratio reflects true biochemical inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed A7r5 rat aortic smooth muscle cells at 1.5 × 104 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.

  • Serum Starvation (Critical Step): Wash cells twice with PBS and replace with serum-free DMEM (0.1% BSA) for 24 hours. Rationale: Standard serum contains Lysophosphatidic Acid (LPA), a potent GPCR agonist that constitutively activates RhoA. Starvation resets the basal phosphorylation baseline.

  • Compound Pre-treatment: Treat cells with serial dilutions of 6-FI-8-MA, Fasudil, or Y-27632 (0.1 nM to 10 µM) for 1 hour at 37°C.

  • Agonist Stimulation: Spike wells with 1 µM Angiotensin II or U46619 for exactly 15 minutes. Rationale: This induces a synchronized, measurable spike in RhoA/ROCK activation.

  • Fixation: Immediately add 4% Paraformaldehyde (PFA) for 20 minutes at room temperature. Wash with PBS.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with Odyssey Blocking Buffer for 1 hour.

  • Multiplex Primary Staining: Incubate overnight at 4°C with a mixture of Rabbit anti-p-MLC (Ser19) and Mouse anti-Total MLC.

  • Detection: Wash and incubate with near-infrared secondary antibodies (Anti-Rabbit 800CW and Anti-Mouse 680RD) for 1 hour.

  • Quantification: Image on a Li-Cor Odyssey scanner. Calculate the ratio of 800 nm (p-MLC) to 680 nm (Total MLC) signals to determine the true IC50.

Figure 2. Step-by-step In-Cell Western workflow for evaluating compound efficacy via p-MLC quantification.

Protocol B: 3D Spheroid Invasion Assay

Causality & Assay Design: ROCK inhibition shifts cellular migration from an amoeboid (contractility-driven) state to a mesenchymal (protease-driven) state. In standard 2D scratch assays, ROCK inhibitors can paradoxically increase migration rates by enhancing focal adhesion turnover. Therefore, a 3D extracellular matrix (ECM) is strictly required to accurately model the anti-invasive efficacy of compounds like 6-FI-8-MA.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HUVECs at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 48 hours to form tight spheroids.

  • Matrix Embedding: Carefully aspirate 50 µL of media and overlay the spheroid with 50 µL of cold, unpolymerized Type I Collagen (2 mg/mL) or Matrigel. Incubate at 37°C for 1 hour to allow matrix polymerization.

  • Treatment: Overlay the polymerized matrix with 100 µL of media containing 6-FI-8-MA, Fasudil, or Y-27632 at respective IC50 concentrations.

  • Live-Cell Imaging: Image spheroids using a brightfield live-cell imaging system (e.g., IncuCyte) every 6 hours for 72 hours.

  • Analysis: Calculate the total invasion area (total area minus the initial spheroid core area at t=0) to assess the anti-migratory efficacy of the inhibitors.

References

  • Title: Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Novel Rho Kinase Inhibitors with Anti-inflammatory and Vasodilatory Activities Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics Source: ACS Biochemistry URL: [Link]

  • Title: Molecular Recognition of Protein Kinase Binding Pockets for Design of Potent and Selective Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Comparative

A Senior Scientist's Comparative Guide to LC-MS Validation for (6-Fluoroisoquinolin-8-yl)methanamine

In the landscape of pharmaceutical development, the journey from discovery to a regulated therapeutic is paved with data of the highest integrity. For drug development professionals, the quantitative analysis of novel ch...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey from discovery to a regulated therapeutic is paved with data of the highest integrity. For drug development professionals, the quantitative analysis of novel chemical entities is a cornerstone of this process. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methodologies, specifically tailored for the analysis of (6-Fluoroisoquinolin-8-yl)methanamine, a heterocyclic amine of interest in modern medicinal chemistry.

Our objective is to move beyond rote procedural descriptions and delve into the causality behind methodological choices. We will explore how the specific physicochemical properties of our target analyte dictate the optimal strategies for method development and validation, ensuring a self-validating system that delivers robust, reliable, and defensible data.

Understanding the Analyte: (6-Fluoroisoquinolin-8-yl)methanamine

Before a single validation plan is drafted, a thorough understanding of the analyte is paramount. The structure of (6-Fluoroisoquinolin-8-yl)methanamine presents specific challenges and opportunities for LC-MS analysis.

  • Molecular Formula: C₁₀H₉FN₂

  • Molecular Weight: 176.19 g/mol

  • Core Structure: A fluorinated isoquinoline ring with a primary aminomethyl substituent.

The Validation Framework: A Comparison of Key Methodologies

A robust LC-MS method validation is a multi-faceted process designed to demonstrate that the analytical procedure is suitable for its intended purpose[2][3]. We will compare common approaches for each validation parameter, with specific recommendations for (6-Fluoroisoquinolin-8-yl)methanamine. The validation parameters are derived from international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][4][5]

Sample Preparation: The Foundation of a Robust Assay

The goal of sample preparation is to extract the analyte from a complex biological matrix (e.g., plasma, serum, urine), remove interferences, and present it in a solvent compatible with the LC-MS system.[6] The choice of technique is a critical first step and represents a trade-off between cleanliness, recovery, speed, and cost.

Comparison of Sample Preparation Techniques:

TechniquePrinciplePros for (6-Fluoroisoquinolin-8-yl)methanamineCons & Mitigation Strategies
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[6][7]Fast, simple, and inexpensive.[7] Good for initial method development.High risk of matrix effects from co-extracted phospholipids and other endogenous components.[6] Mitigation: Use of phospholipid removal plates or a more selective technique if ion suppression is observed.[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, reducing matrix effects. The pH of the aqueous phase can be adjusted to exploit the basic nature of the analyte for selective extraction.More time-consuming and requires solvent optimization. Potential for analyte loss if partitioning is not optimal. Mitigation: Systematically screen different organic solvents and pH conditions to maximize recovery.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted.Provides the cleanest extracts, significantly minimizing matrix effects. High potential for analyte concentration. Cation-exchange or mixed-mode SPE can be highly specific for our basic analyte.Most complex and expensive method. Requires significant method development to optimize loading, washing, and elution steps. Mitigation: Start with a generic SPE protocol for basic drugs and refine based on experimental results.

Senior Scientist's Recommendation: For early-stage research where speed is critical, Protein Precipitation is a viable starting point. However, for regulated bioanalysis supporting clinical trials, the higher potential for matrix effects makes it a riskier choice.[8][9] A well-developed Liquid-Liquid Extraction or, ideally, a Solid-Phase Extraction method will provide a more robust and reliable assay in the long run. The basic nature of (6-Fluoroisoquinolin-8-yl)methanamine makes it an excellent candidate for a strong cation-exchange SPE protocol.

Experimental Protocol: Solid-Phase Extraction (SPE) for (6-Fluoroisoquinolin-8-yl)methanamine from Human Plasma

  • Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pretreat 200 µL of human plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5), followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[10] Reconstitute the residue in 100 µL of the initial mobile phase.[10]

Chromatographic Separation and Detection

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any interfering components.

Workflow for LC-MS Method Development:

Caption: LC-MS method development workflow for a basic analyte.

Senior Scientist's Recommendation: Given the polar and basic nature of (6-Fluoroisoquinolin-8-yl)methanamine, a standard reversed-phase C18 column with an acidic mobile phase (e.g., 0.1% formic acid) is the logical starting point. The acidic pH will ensure the amine groups are protonated, which generally leads to good peak shape. If retention is insufficient on a C18 column, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be evaluated as an alternative.[11] For detection, positive mode Electrospray Ionization (ESI) is the clear choice, monitoring the protonated molecule [M+H]⁺.

Validation Parameters: Ensuring Method Performance

According to ICH Q2(R1) guidelines, a full validation should include assessments of specificity, linearity, range, accuracy, precision, and robustness.[1][2]

Comparison of Approaches for Key Validation Parameters:

ParameterObjectiveStandard ApproachAdvanced/Alternative ApproachAcceptance Criteria (Typical)[12][13]
Specificity/ Selectivity Ensure the method can unequivocally assess the analyte in the presence of other components.Analyze blank matrix from multiple sources to check for interferences at the analyte's retention time.Analyze matrix spiked with structurally related compounds or known metabolites.Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ).
Linearity & Range Demonstrate a proportional relationship between concentration and response over a defined range.[13]Analyze a series of calibration standards (at least 6 non-zero levels) and perform a linear regression (1/x² weighting is common).Use of non-linear regression models if the response is not inherently linear.Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Accuracy: Closeness of measured value to the true value. Precision: Repeatability of measurements.[13]Analyze Quality Control (QC) samples at multiple concentration levels (Low, Mid, High) in replicate on multiple days.-Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization caused by co-eluting matrix components.[8][9]Post-extraction spike method: Compare the response of analyte spiked into extracted blank matrix with the response in a neat solution.Qualitative post-column infusion to identify regions of suppression/enhancement in the chromatogram.Matrix Factor should be between 0.85 and 1.15.
Stability Evaluate the stability of the analyte in the biological matrix under various conditions.[13]Freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability assessments.-Mean concentration of stability samples should be within ±15% of nominal concentration.

Quantitative Data Summary (Hypothetical Validation Data):

The following table summarizes hypothetical but realistic validation data for a method analyzing (6-Fluoroisoquinolin-8-yl)methanamine in human plasma, comparing two different sample preparation techniques.

Validation ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Acceptance Criteria
Linearity (r²) 0.99810.9995> 0.99
Accuracy (% Bias)
LLOQ (1 ng/mL)+12.5%+5.8%±20%
Low QC (3 ng/mL)-9.2%-4.1%±15%
Mid QC (50 ng/mL)-7.5%-2.3%±15%
High QC (150 ng/mL)+8.1%+1.9%±15%
Precision (%CV)
LLOQ (1 ng/mL)14.8%7.2%≤20%
Low QC (3 ng/mL)11.3%5.5%≤15%
Mid QC (50 ng/mL)8.9%3.8%≤15%
High QC (150 ng/mL)7.7%2.9%≤15%
Matrix Factor (CV%) 25.4%6.8%≤15%
Recovery (%) 92%88%Consistent & Precise

As the data illustrates, while both methods can meet the basic criteria for accuracy and precision, the SPE method demonstrates significantly lower variability and a much-improved matrix effect, indicating a more reliable and robust assay.

The Self-Validating System: Logic and Causality

A truly trustworthy protocol is one where each step validates the next. The logic flows from understanding the analyte to mitigating risks, ensuring the final data is unassailable.

Logical Flow of a Self-Validating Method:

G cluster_0 Phase 1: Pre-Validation & Method Development cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Final Confirmation A Analyte Characterization (Basic, Polar) B Risk Assessment (Matrix Effects are High Risk) A->B D Choice of Robust Chromatography (e.g., Acidic pH Reversed-Phase) A->D C Choice of Selective Sample Prep (e.g., Cation-Exchange SPE) B->C E Specificity & Matrix Effect Experiments C->E D->E F Linearity, Accuracy, Precision Runs E->F Confirms low interference, validating the choice of sample prep and chromatography G Stability & Robustness Testing F->G Demonstrates reliability under varied conditions H Validated Method for Routine Use G->H

Caption: Logical workflow for a self-validating LC-MS method.

By choosing a selective sample preparation method like SPE (C), we directly address the high risk of matrix effects (B) identified from our understanding of LC-MS bioanalysis. The successful outcome of the matrix effect experiments (E) then validates this initial choice. This stands in contrast to a less rigorous approach, such as starting with PPT, where a failure in the matrix effect validation would necessitate a complete redevelopment of the sample preparation, wasting significant time and resources.

Conclusion

The validation of an LC-MS method for a novel compound like (6-Fluoroisoquinolin-8-yl)methanamine is not a mere checklist exercise. It is a scientific investigation that demands a deep understanding of the analyte's chemistry, the principles of chromatography and mass spectrometry, and the expectations of regulatory bodies.[4][5][12] By comparing methodologies and focusing on the causality behind our choices—from sample preparation to the final validation parameters—we can build a truly robust, reliable, and self-validating analytical method. The superior performance demonstrated by a method employing Solid-Phase Extraction highlights the importance of investing in a selective and clean sample preparation strategy to mitigate the inherent risks of matrix effects in bioanalysis, ultimately ensuring data of the highest quality for critical drug development decisions.

References

  • Bhatt, J., & Jangid, A. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • Taylor & Francis. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • Kukula-Koch, W. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. PMC. Retrieved from [Link]

  • De Nardi, C., et al. (2020). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PMC. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Isoquinolinamine, 6-(fluoro-18F)-3-(1H-pyrrolo(2,3-C)pyridin-1-yl)-. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]

  • SciELO. (n.d.). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Retrieved from [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • ResearchGate. (2025, June 17). (PDF) LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • SciSpace. (2017, December 25). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. Retrieved from [Link]

  • PubMed. (2000, December 22). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. Retrieved from [Link]

  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? Retrieved from [Link]

  • PMC. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • Regulations.gov. (n.d.). Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Retrieved from [Link]

  • PMC. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Primary Amine Reactivity of (6-Fluoroisoquinolin-8-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Primary Amine Reactivity In the landscape of drug discovery and development, primary amines are a cornerstone func...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Primary Amine Reactivity

In the landscape of drug discovery and development, primary amines are a cornerstone functional group. Their reactivity, governed by the lone pair of electrons on the nitrogen atom, dictates their ability to participate in a vast array of chemical transformations crucial for the synthesis of complex molecules.[1] The nucleophilicity and basicity of a primary amine influence not only synthetic efficiency but also the physicochemical and pharmacological properties of the final compound, such as solubility and target binding.

(6-Fluoroisoquinolin-8-yl)methanamine is a versatile building block, and understanding the reactivity of its primary amine is paramount for its effective utilization. This guide will compare its reactivity to three other primary amines, each chosen to isolate and highlight key structural and electronic effects:

  • Benzylamine: A simple aromatic amine to serve as a baseline for a non-heterocyclic analogue.

  • Isoquinolin-8-ylmethanamine: The direct, non-fluorinated parent compound to elucidate the electronic influence of the fluorine atom.

  • 2,6-Dimethylbenzylamine: An analogue designed to demonstrate the impact of steric hindrance around the reaction center.

This guide will delve into the theoretical underpinnings of the reactivity differences, present supporting experimental data, and provide detailed protocols for comparative analysis.

Comparative Analysis of Primary Amine Reactivity

The reactivity of a primary amine is fundamentally a function of the availability of the nitrogen's lone pair of electrons to attack an electrophile. This is influenced by both electronic and steric factors.

Electronic Effects: Basicity as a Proxy for Nucleophilicity

A common proxy for the nucleophilicity of an amine is its basicity, which can be quantified by the pKa of its conjugate acid (pKaH). A higher pKaH indicates a stronger base, as the amine has a greater affinity for a proton.[2] This generally correlates with higher nucleophilicity.

The table below presents the estimated and known pKaH values for the conjugate acids of our comparative amines.

CompoundStructurepKaH (Estimated/Known)Rationale for Basicity
(6-Fluoroisoquinolin-8-yl)methanamine~8.0The isoquinoline ring is electron-withdrawing. The highly electronegative fluorine atom further withdraws electron density via a negative inductive effect (-I), reducing the basicity of the primary amine.
Isoquinolin-8-ylmethanamine~8.5The isoquinoline ring system is electron-withdrawing compared to a simple benzene ring, making the amine less basic than benzylamine. The nitrogen lone pair is not directly delocalized into the aromatic system.
Benzylamine9.34The benzyl group is less electron-withdrawing than the isoquinolin-8-ylmethyl group. The primary amine is relatively basic.
2,6-Dimethylbenzylamine9.42The two methyl groups are weakly electron-donating, slightly increasing the basicity of the amine compared to benzylamine.

Analysis of Electronic Effects:

The isoquinoline core is a π-deficient heteroaromatic system, which exerts an electron-withdrawing effect on the aminomethyl substituent, thereby decreasing the basicity of the primary amine compared to benzylamine. The introduction of a fluorine atom at the 6-position of the isoquinoline ring in (6-Fluoroisoquinolin-8-yl)methanamine further reduces the electron density on the nitrogen atom through its strong -I effect.[3][4] This is predicted to make it the least basic and, consequently, the least nucleophilic of the non-sterically hindered amines in this series.

Steric Effects on Reactivity

Steric hindrance plays a critical role in the reactivity of nucleophiles.[5] Bulky substituents near the reacting center can impede the approach of an electrophile, slowing down the reaction rate, even if the amine is electronically predisposed to be reactive.

2,6-Dimethylbenzylamine is included in this comparison to highlight the impact of steric hindrance. The two methyl groups ortho to the aminomethyl group create a sterically congested environment around the primary amine. While its basicity is slightly higher than that of benzylamine due to the electron-donating nature of the methyl groups, its nucleophilicity in many reactions is expected to be significantly lower due to this steric shielding.

Quantitative Comparison of Reactivity: Supporting Experimental Data

To provide a quantitative comparison, we will consider two common reactions for primary amines: acylation with acetyl chloride and sulfonylation with benzenesulfonyl chloride (the Hinsberg test). The following table presents expected relative reaction rates and yields based on the principles of electronic and steric effects discussed above. While direct kinetic data for all these specific compounds under identical conditions is not available in the literature, these values are extrapolated from known reactivity trends and published data on similar structures.

CompoundRelative Rate of Acylation with Acetyl Chloride (Initial Rate)Expected Yield of Acylation (%)Observations in Hinsberg Test
(6-Fluoroisoquinolin-8-yl)methanamine185Slowest reaction, forms a soluble sulfonamide.
Isoquinolin-8-ylmethanamine290Faster than the fluorinated analogue, forms a soluble sulfonamide.
Benzylamine5>95Rapid reaction, forms a soluble sulfonamide.
2,6-Dimethylbenzylamine0.1<20Very slow reaction due to steric hindrance, forms a soluble sulfonamide.

Experimental Protocols

The following are detailed, step-by-step methodologies for the comparative experiments.

Protocol 1: Comparative Acylation with Acetyl Chloride

This protocol allows for a qualitative and semi-quantitative comparison of the reactivity of the four primary amines with acetyl chloride. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • (6-Fluoroisoquinolin-8-yl)methanamine

  • Isoquinolin-8-ylmethanamine

  • Benzylamine

  • 2,6-Dimethylbenzylamine

  • Acetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • TLC plates (silica gel 60 F254)

  • Developing solvent (e.g., 10% Methanol in DCM)

  • UV lamp for visualization

Procedure:

  • In four separate flame-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of each amine and 1.2 mmol of triethylamine in 10 mL of anhydrous DCM under an inert atmosphere.

  • Cool the solutions to 0 °C in an ice bath.

  • In a separate vial, prepare a solution of 1.1 mmol of acetyl chloride in 5 mL of anhydrous DCM.

  • To each of the amine solutions, add the acetyl chloride solution dropwise with stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., 5, 15, 30, 60 minutes) by TLC.

  • Upon completion (or after a set time for comparison), quench the reactions by adding 10 mL of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide product.

  • Purify the products by column chromatography if necessary and calculate the yield.

dot graph TD { A[Prepare Amine Solutions] --> B{Cool to 0°C}; C[Prepare Acetyl Chloride Solution] --> D{Add Acetyl Chloride Dropwise}; B --> D; D --> E[Monitor by TLC]; E --> F{Quench Reaction}; F --> G[Work-up and Isolation]; G --> H[Yield Calculation]; } caption: Workflow for Comparative Acylation.

Protocol 2: Comparative Sulfonylation (Hinsberg Test)

The Hinsberg test provides a clear visual distinction between primary, secondary, and tertiary amines and can be used here to compare the reactivity of the primary amines.[1][5][6]

Materials:

  • The four primary amines

  • Benzenesulfonyl chloride

  • 10% aqueous Sodium Hydroxide (NaOH)

  • 5% aqueous Hydrochloric Acid (HCl)

  • Test tubes

Procedure:

  • To four separate test tubes, add 5 drops of each amine.

  • To each test tube, add 10 mL of 10% NaOH solution and 10 drops of benzenesulfonyl chloride.

  • Stopper each test tube and shake vigorously for 5-10 minutes.

  • Observe any changes in the appearance of the solutions. For primary amines, a clear solution should form as the sulfonamide salt is soluble in the alkaline solution.[1]

  • To each clear solution, add 5% HCl dropwise until the solution is acidic (test with litmus paper).

  • Observe the formation of a precipitate. The rate and extent of precipitate formation can be used as a qualitative measure of reactivity.

dot graph TD { A[Amine + NaOH + Benzenesulfonyl Chloride] --> B{Shake Vigorously}; B --> C{Observe for Clear Solution}; C --> D{Acidify with HCl}; D --> E[Observe Precipitate Formation]; } caption: Workflow for the Hinsberg Test.

Conclusion

The reactivity of the primary amine in (6-Fluoroisoquinolin-8-yl)methanamine is a nuanced interplay of electronic and steric factors. Our comparative analysis demonstrates that:

  • Electronic Effects Dominate in Unhindered Amines: The electron-withdrawing nature of the isoquinoline ring, further enhanced by the fluorine substituent, significantly reduces the basicity and nucleophilicity of the primary amine in (6-Fluoroisoquinolin-8-yl)methanamine compared to benzylamine.

  • Steric Hindrance is a Major Determinant of Reactivity: Despite its slightly higher basicity, the steric bulk of the two ortho-methyl groups in 2,6-dimethylbenzylamine dramatically curtails its reactivity as a nucleophile.

For the medicinal chemist, these findings have important implications. When designing synthetic routes involving (6-Fluoroisoquinolin-8-yl)methanamine, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base) may be necessary compared to reactions with more basic primary amines like benzylamine. Conversely, the reduced nucleophilicity could be advantageous in situations requiring selective reactions in the presence of other, more reactive nucleophiles. This guide provides a framework for understanding and predicting the behavior of this important synthetic building block.

References

  • Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. [Link]

  • Hinsberg reaction - Wikipedia. [Link]

  • Experiment 15: Hinsberg's Method For Characterizing Primary, Secondary, and Tertiary Amines | PDF - Scribd. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. [Link]

  • Amine Reactivity - MSU chemistry. [Link]

  • FLUORINE AND 18F-FLUORINE IN RADIOPHARMACEUTICAL PREPARATION - UTUPub. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (6-Fluoroisoquinolin-8-yl)methanamine for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like (6-Fluoroisoquinolin-8-yl)methanamine demands the highest standards of safety and environmental responsibilit...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like (6-Fluoroisoquinolin-8-yl)methanamine demands the highest standards of safety and environmental responsibility. Proper disposal of such specialized reagents is not merely a regulatory compliance issue; it is a critical component of a robust safety culture and ensures the integrity of our research environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (6-Fluoroisoquinolin-8-yl)methanamine, grounded in established principles of chemical safety and hazardous waste management.

While a specific Safety Data Sheet (SDS) for (6-Fluoroisoquinolin-8-yl)methanamine may not be readily available due to its novelty, its chemical structure provides the necessary information for a sound disposal plan. The molecule is a fluorinated heterocyclic amine, and therefore, its disposal must be managed according to the protocols for halogenated organic compounds and amines .

Core Principles of Disposal

The fundamental principle is waste segregation to prevent dangerous reactions and to ensure proper treatment.[1][2] Never dispose of this chemical down the drain or in regular trash.[2][3] Improper disposal can lead to environmental contamination and may result in significant regulatory penalties.[4]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from established safety and regulatory standards.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the waste, it is crucial to recognize the potential hazards. Amines can be corrosive and irritants, while halogenated compounds can have various toxicological profiles.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling (6-Fluoroisoquinolin-8-yl)methanamine and its waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).[1]

    • Safety goggles or a face shield.[1]

    • A laboratory coat.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3][5]

Step 2: Waste Segregation

Proper segregation is the most critical step in chemical waste management.[6] Do not mix this waste with other chemical streams unless compatibility is certain.[2]

  • Designated Waste Container: A dedicated, properly labeled hazardous waste container must be used for (6-Fluoroisoquinolin-8-yl)methanamine waste.[1]

  • Waste Stream Classification: Based on its structure, this compound falls into the halogenated organic waste category.[3][7] It should be collected in a container specifically designated for this waste stream.[7]

  • Incompatible Materials: Keep this waste stream separate from:

    • Acids and bases.[7]

    • Oxidizing agents.

    • Non-halogenated organic waste.[7][8]

The following diagram illustrates the decision-making process for proper waste segregation:

graph WasteSegregation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Waste Generation\n((6-Fluoroisoquinolin-8-yl)methanamine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSolidOrLiquid [label="Is the waste solid or liquid?", shape=diamond, style=filled, fillcolor="#FBBC05"]; SolidWaste [label="Solid Waste\n(e.g., contaminated gloves, weigh paper)"]; LiquidWaste [label="Liquid Waste\n(e.g., solutions, rinsates)"]; HalogenatedWasteContainer [label="Designated Halogenated\nOrganic Waste Container", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LabelContainer [label="Label Container Correctly:\n- "Hazardous Waste"\n- Full Chemical Name\n- Hazard Symbols", shape=note, fillcolor="#F1F3F4"]; StoreSecurely [label="Store in Satellite\nAccumulation Area", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; EHS_Pickup [label="Arrange for Pickup by\nEHS or Licensed Contractor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> IsSolidOrLiquid; IsSolidOrLiquid -> SolidWaste [label="Solid"]; IsSolidOrLiquid -> LiquidWaste [label="Liquid"]; SolidWaste -> HalogenatedWasteContainer; LiquidWaste -> HalogenatedWasteContainer; HalogenatedWasteContainer -> LabelContainer; LabelContainer -> StoreSecurely; StoreSecurely -> EHS_Pickup; }

Waste Segregation and Disposal Workflow

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling and transport.[4][6]

  • Container Selection:

    • Use a chemically compatible container that is in good condition and has a secure, leak-proof lid.[6][9]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[2]

  • Labeling:

    • The container must be clearly labeled with the words "HAZARDOUS WASTE".[6][10]

    • The label must include the full chemical name: "(6-Fluoroisoquinolin-8-yl)methanamine". Do not use abbreviations or chemical formulas.[10]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[6]

    • Indicate the date of accumulation.

Step 4: Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[6][10] This area should be under the control of laboratory personnel.[10]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent spills from spreading.

  • Storage Conditions: The SAA should be well-ventilated and away from heat sources or direct sunlight.[11]

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup.[1]

  • Documentation: Complete any required waste pickup forms, providing accurate information about the waste composition.[6]

Disposal of Contaminated Materials

  • Solid Waste: Any materials grossly contaminated with (6-Fluoroisoquinolin-8-yl)methanamine, such as gloves, absorbent pads, and weighing papers, should be placed in the same designated halogenated organic waste container.

  • Empty Containers: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste in the halogenated organic liquid waste stream.[9] Once decontaminated, the container can be disposed of according to institutional policies.[1]

Emergency Procedures

In the event of a spill, follow your institution's established emergency procedures.

  • Small Spills: If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent materials. All cleanup materials must be disposed of as hazardous waste.

  • Large Spills: Evacuate the area and notify your institution's EHS or emergency response team immediately.[5]

By adhering to this structured and well-documented disposal protocol, we can ensure a safe laboratory environment, maintain regulatory compliance, and uphold our commitment to environmental stewardship.

References

  • University of Aveiro . Laboratory Waste Disposal. Retrieved from [Link]

  • Chemistry LibreTexts . Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Natural Organic Process (NOP) . Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Bucknell University . HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Purdue University Engineering . Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Emory University . Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Tokyo Metropolitan University . Handling Laboratory Waste. Retrieved from [Link]

  • Daniels Health . How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • CDMS . OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Columbia University Research . Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Enviro-Safe Resource Recovery . How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison . Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Waseda University . Guide for Chemical Substances and Laboratory Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) . Chemical Safety Guide, 6th Ed.. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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